molecular formula C11H14ClNO3 B169494 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride CAS No. 120757-13-3

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Cat. No.: B169494
CAS No.: 120757-13-3
M. Wt: 243.68 g/mol
InChI Key: TWOMUAFJJQQOJK-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8;/h2-5,7H,6,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOMUAFJJQQOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558105
Record name 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120757-13-3
Record name 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. It also details standardized experimental protocols for the determination of these and other key physical characteristics, offering a framework for the thorough characterization of this compound in a laboratory setting.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are essential for the handling, formulation, and quality control of the substance.

PropertyValueSource
Chemical Formula C₁₁H₁₄ClNO₃[1]
Molecular Weight 243.68 g/mol [1]
CAS Number 120757-13-3[1]
Melting Point 187 °C

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of a solid organic compound such as this compound.

The melting point is a critical indicator of purity for a crystalline solid.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • A rapid heating rate (e.g., 10-20 °C/min) is used for an initial approximate determination of the melting point.

    • The apparatus is allowed to cool. For a precise measurement, a new sample is heated at a slower rate (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Determining the solubility of a compound in various solvents is crucial for purification, formulation, and designing reaction conditions.

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Apparatus:

  • Test tubes and rack

  • Vortex mixer (optional)

  • Graduated pipettes or cylinders

  • Analytical balance

Procedure:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate, hexane).

  • Qualitative Assessment:

    • Approximately 10 mg of the compound is placed in a test tube.

    • The solvent is added in 0.1 mL increments up to a total of 1 mL.

    • The mixture is agitated (e.g., by flicking the tube or using a vortex mixer) after each addition.

    • The sample is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection.

  • Quantitative Determination (if required):

    • A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.

    • The solution is stirred or agitated at a constant temperature until equilibrium is reached.

    • The undissolved solid is removed by filtration or centrifugation.

    • A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. The solubility is then expressed in terms of g/L or mg/mL.

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the compound's identity.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR and ¹³C NMR are fundamental techniques for organic compounds.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃)

  • Pipettes

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane - TMS, or the residual solvent peak).

2.3.2. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Apparatus:

  • Fourier Transform Infrared (FT-IR) spectrometer

  • Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance - ATR accessory)

  • Agate mortar and pestle

  • Potassium bromide (KBr), IR grade

Procedure (KBr Pellet Method):

  • Sample Preparation: A few milligrams of the compound are finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure to form a thin, transparent pellet.

  • Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

2.3.3. Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Apparatus:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure (using ESI-MS):

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated according to their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and structural characterization of a novel chemical compound.

G Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Structural Characterization cluster_3 Data Analysis and Reporting A Compound Reception (this compound) B Visual Inspection (Physical State, Color) A->B C Melting Point Analysis B->C D Solubility Screening B->D H Data Compilation and Interpretation C->H E NMR Spectroscopy (¹H, ¹³C) D->E E->H F IR Spectroscopy F->H G Mass Spectrometry G->H I Technical Guide Generation H->I

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical structure, properties, and a plausible synthetic approach based on available chemical literature. Due to the limited publicly available data, this document also highlights areas where further experimental investigation is required.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below. This data is compiled from established chemical databases.

Table 1: Chemical Identifiers and Molecular Properties [1][2]

IdentifierValue
IUPAC Name 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride
CAS Number 120757-13-3
Molecular Formula C₁₁H₁₄ClNO₃
Molecular Weight 243.69 g/mol
Canonical SMILES CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N.Cl
InChI Key TWOMUAFJJQQOJK-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties [1]

PropertyValue
Physical Description Solid (presumed)
Melting Point 187 °C
Storage Temperature 2°C - 8°C

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the acylation of aniline with methylsuccinic anhydride, followed by hydrochloride salt formation. It is important to note that the amino group of aniline is an activating group, but its basicity can interfere with the Lewis acid catalyst. Therefore, protection of the amino group may be necessary prior to the Friedel-Crafts reaction. An alternative approach could involve the nitration of a precursor, followed by reduction of the nitro group to an amine.

Due to the lack of a specific protocol, a detailed experimental methodology cannot be provided. Researchers seeking to synthesize this compound would need to develop and optimize a synthetic route based on analogous reactions reported in the chemical literature.

Logical Workflow for a Potential Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This represents a logical, though not experimentally confirmed, approach.

Caption: A potential synthetic workflow for this compound.

Spectroscopic and Analytical Data

A thorough search of scientific databases and literature did not yield any publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. The acquisition and publication of such data would be a valuable contribution to the chemical community, enabling unambiguous identification and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways of this compound. Research into the biological effects of this molecule could uncover potential therapeutic applications and would be a valuable area for future investigation.

Conclusion

This technical guide provides the currently available information on this compound. While its basic chemical and physical properties are documented, a significant gap exists in the experimental data, particularly concerning its synthesis, spectroscopic characterization, and biological activity. The proposed synthetic workflow offers a starting point for researchers interested in preparing this compound. Further research is essential to fully elucidate the properties and potential applications of this molecule.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, a valuable building block in pharmaceutical and chemical research. The described synthesis route is a multi-step process commencing with a Friedel-Crafts acylation, followed by a nitro group reduction, and culminating in the formation of the hydrochloride salt. This document outlines the detailed experimental protocols for each key stage, presents relevant quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound is strategically approached in three main stages:

  • Step 1: Friedel-Crafts Acylation. The synthesis initiates with the Friedel-Crafts acylation of nitrobenzene with 2-methylsuccinic anhydride. This reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form the key intermediate, 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid. The strong deactivating nature of the nitro group on the benzene ring necessitates carefully controlled reaction conditions.

  • Step 2: Reduction of the Nitro Group. The nitro moiety of the intermediate is subsequently reduced to a primary amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid. This step yields 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid.

  • Step 3: Hydrochloride Salt Formation. The final step involves the conversion of the synthesized amino acid into its more stable and crystalline hydrochloride salt by treatment with hydrochloric acid.

The overall synthetic scheme is depicted below:

Synthesis_Pathway Nitrobenzene Nitrobenzene Intermediate 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Nitrobenzene->Intermediate Step 1: Friedel-Crafts Acylation 2-Methylsuccinic_anhydride 2-Methylsuccinic anhydride 2-Methylsuccinic_anhydride->Intermediate Step1_Reagents AlCl₃ Step1_Reagents->Intermediate Amine_Product 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid Intermediate->Amine_Product Step 2: Nitro Reduction Step2_Reagents Fe, HCl Step2_Reagents->Amine_Product Final_Product 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride Amine_Product->Final_Product Step 3: Salt Formation Step3_Reagents HCl Step3_Reagents->Final_Product

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations in the synthesis pathway. It is important to note that the yields are based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions and scale.

StepReactionStarting MaterialsKey ReagentsProductTypical Yield (%)
1Friedel-Crafts AcylationNitrobenzene, 2-Methylsuccinic anhydrideAlCl₃3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid60-75
2Nitro Reduction3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acidFe, HCl4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid80-90
3Salt Formation4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acidHClThis compound>95

Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

This procedure describes the acylation of nitrobenzene with 2-methylsuccinic anhydride using anhydrous aluminum chloride as the catalyst.

Materials:

  • Nitrobenzene

  • 2-Methylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (concentrated)

  • Ice

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Friedel_Crafts_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Isolation Charge_Flask Charge flask with AlCl₃ and anhydrous DCM Cool_Mixture Cool to 0°C Charge_Flask->Cool_Mixture Add_Anhydride Add 2-methylsuccinic anhydride solution in DCM dropwise Cool_Mixture->Add_Anhydride Add_Nitrobenzene Add nitrobenzene dropwise Add_Anhydride->Add_Nitrobenzene Warm_to_RT Allow to warm to room temperature Heat_Reflux Heat to reflux for 4-6 hours Warm_to_RT->Heat_Reflux Monitor_TLC Monitor reaction by TLC Heat_Reflux->Monitor_TLC Cool_Reaction Cool reaction mixture to 0°C Quench Slowly quench with ice and concentrated HCl Cool_Reaction->Quench Separate_Layers Separate organic and aqueous layers Quench->Separate_Layers Extract Extract aqueous layer with DCM Separate_Layers->Extract Combine_Organic Combine organic layers Extract->Combine_Organic Dry Dry with Na₂SO₄ Combine_Organic->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by recrystallization Evaporate->Purify

Figure 2: Experimental workflow for the Friedel-Crafts acylation.
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.5 eq.) and anhydrous dichloromethane.

  • Cooling: Cool the stirred suspension to 0°C in an ice bath.

  • Addition of Reactants: Dissolve 2-methylsuccinic anhydride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the cooled AlCl₃ suspension over 30 minutes. Following this, add nitrobenzene (1.2 eq.) dropwise over 20 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (approximately 40-45°C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C and slowly quench it by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid as a solid.

Step 2: Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid (Nitro Reduction)

This protocol details the reduction of the nitro group of the intermediate to an amine using iron powder and hydrochloric acid.[1]

Materials:

  • 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

  • Iron powder

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

Nitro_Reduction_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction_Execution Reaction cluster_Workup_Isolation Work-up and Isolation Add_Reactants Add nitro compound and iron powder to ethanol/water mixture Heat Heat the mixture to reflux Add_Reactants->Heat Add_HCl Add concentrated HCl dropwise Heat->Add_HCl Reflux Maintain reflux for 2-4 hours Monitor Monitor reaction by TLC Reflux->Monitor Filter_Hot Filter the hot reaction mixture Evaporate Evaporate the filtrate Filter_Hot->Evaporate Neutralize Neutralize with saturated NaHCO₃ Evaporate->Neutralize Extract_EtOAc Extract with ethyl acetate Neutralize->Extract_EtOAc Dry_Organic Dry organic layer with Na₂SO₄ Extract_EtOAc->Dry_Organic Evaporate_Solvent Evaporate solvent Dry_Organic->Evaporate_Solvent Purify_Product Purify by recrystallization if necessary Evaporate_Solvent->Purify_Product

Figure 3: Experimental workflow for the nitro group reduction.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 eq.) and iron powder (3.0-5.0 eq.) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Once refluxing, add concentrated hydrochloric acid (0.5-1.0 eq.) dropwise over 30 minutes. Continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: While still hot, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrates and remove the ethanol under reduced pressure. To the remaining aqueous solution, carefully add a saturated solution of sodium bicarbonate until the pH is neutral to slightly basic, which may cause the product to precipitate.

  • Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid. This product can be used in the next step without further purification or can be recrystallized from an appropriate solvent if necessary.

Step 3: Synthesis of this compound (Salt Formation)

This is a standard procedure for the formation of a hydrochloride salt from a primary amine.

Materials:

  • 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

  • Diethyl ether or Isopropanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

Salt_Formation_Workflow Dissolve_Amine Dissolve the amine in a suitable solvent (e.g., diethyl ether or isopropanol) Cool_Solution Cool the solution in an ice bath Dissolve_Amine->Cool_Solution Add_HCl Add hydrochloric acid dropwise with stirring Cool_Solution->Add_HCl Precipitate Allow the hydrochloride salt to precipitate Add_HCl->Precipitate Filter Collect the solid by vacuum filtration Precipitate->Filter Wash Wash the solid with cold solvent Filter->Wash Dry Dry the product under vacuum Wash->Dry

Figure 4: Experimental workflow for the hydrochloride salt formation.
  • Dissolution: Dissolve the crude or purified 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (either concentrated or as a solution in the chosen solvent) dropwise with stirring until the mixture is acidic.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold solvent (diethyl ether or isopropanol) and dry the product under vacuum to obtain this compound as a crystalline solid.

References

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, including its chemical identity, physicochemical properties, and a plausible synthetic route. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity

The nomenclature and various identifiers for the compound are crucial for accurate documentation and information retrieval.

IUPAC Name: 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride[1][2]

Synonyms:

  • 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid HCl[1]

  • 120757-13-3[1]

  • MFCD23135502[1]

  • 4-(4-aminophenyl)-3-methyl-4-oxo-butanoic acid;hydrochloride[1]

  • 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1)[1]

  • VEA75713[1]

  • AKOS016005381[1]

  • DB-152612[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO₃[1][2]
Molecular Weight 243.69 g/mol [3]
CAS Number 120757-13-3[1][3]
Melting Point 187 °C[3]
Flash Point 187 °C[3]
Storage Temperature 2°C - 8°C[3]

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the identification and characterization of a chemical compound like this compound.

A Compound Name/Structure B Database Search (e.g., PubChem, CAS) A->B C Retrieve IUPAC Name & Synonyms B->C D Gather Physicochemical Data B->D E Propose Synthetic Route B->E F Synthesize & Purify E->F G Structural Characterization (NMR, MS, IR) F->G H Purity Assessment (HPLC, Elemental Analysis) F->H I Verified Compound G->I H->I

Caption: Logical workflow for compound identification and verification.

Experimental Protocols

Proposed Synthetic Route:

A potential two-step synthesis is outlined below:

  • Friedel-Crafts Acylation: Reaction of nitrobenzene with 2-methylsuccinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to yield 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid.

  • Reduction of the Nitro Group: The nitro group of the resulting intermediate is then reduced to an amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas. Alternatively, reduction can be achieved using a metal in acidic solution, such as iron powder in the presence of hydrochloric acid.[4] The final product is the hydrochloride salt.

General Protocol for Nitro Group Reduction (Illustrative):

  • The nitro-intermediate, 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, is dissolved in a suitable solvent, such as methanol or ethanol.

  • A catalytic amount of 10% palladium on activated carbon is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-3 bar) and stirred at room temperature for several hours.[5]

  • The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can then be purified by recrystallization from an appropriate solvent system. The hydrochloride salt is formed by treatment with hydrochloric acid.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or associated signaling pathways for this compound. This compound is primarily available as a research chemical, suggesting its use as a building block in the synthesis of more complex molecules or as a tool compound for screening purposes.[6]

The following diagram outlines a general experimental workflow for the initial biological screening of a novel chemical entity.

A Test Compound (4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid HCl) B In Vitro Assays A->B C Cytotoxicity Screening (e.g., MTT, LDH assays) B->C D Target-Based Screening (e.g., Enzyme inhibition, Receptor binding) B->D E Phenotypic Screening (e.g., Cell morphology, Reporter gene assays) B->E F Hit Identification C->F D->F E->F G Lead Optimization F->G H In Vivo Studies G->H

Caption: General workflow for biological screening of a novel compound.

References

An In-Depth Technical Guide on 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, a compound primarily known in the pharmaceutical industry as a process impurity and degradation product of the cardiovascular drug Levosimendan. The history of this aminophenyl derivative is therefore intrinsically linked to the development, manufacturing, and stability testing of Levosimendan. This document details its physicochemical properties, plausible synthetic routes, and its relationship with the parent drug. Furthermore, it outlines experimental protocols for its synthesis and detection, and presents relevant quantitative data in a structured format.

Introduction and Historical Context

The discovery and history of this compound are not those of a targeted therapeutic agent but rather of a molecule identified and studied as a related substance to Levosimendan. Levosimendan, a calcium sensitizer developed by the Orion Corporation, was first approved for clinical use in Sweden in 2000 for the treatment of acutely decompensated severe chronic heart failure.

The identification and characterization of impurities like this compound are critical components of drug development and manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final pharmaceutical product. This compound, often referred to as "Levosimendan Impurity 4", can arise during the synthesis of Levosimendan or as a degradation product during its shelf life. Its presence in the final drug product is carefully monitored and controlled within strict limits.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid and its hydrochloride salt is presented in the table below.

PropertyValueReference
Chemical Formula C₁₁H₁₄ClNO₃[1]
Molecular Weight 243.69 g/mol [1]
CAS Number 120757-13-3
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in water
IUPAC Name 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride[1]

Synthesis and Formation

The primary route for the synthesis of the parent compound, 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, is through a Friedel-Crafts acylation reaction. This classic organic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Plausible Synthetic Pathway

A likely synthetic route involves the Friedel-Crafts acylation of aniline with methylsuccinic anhydride, followed by hydrochloride salt formation.

Synthesis_Pathway Aniline Aniline Reaction1 Friedel-Crafts Acylation Aniline->Reaction1 MethylsuccinicAnhydride Methylsuccinic Anhydride MethylsuccinicAnhydride->Reaction1 LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction1 Intermediate 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid Reaction2 Salt Formation Intermediate->Reaction2 HCl HCl HCl->Reaction2 FinalProduct This compound Reaction1->Intermediate Reaction2->FinalProduct

Caption: Plausible synthetic pathway for the target compound.

Formation as a Levosimendan Impurity

Forced degradation studies of Levosimendan have shown that 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid can be formed under various stress conditions, particularly hydrolysis. The mechanism likely involves the breakdown of the Levosimendan molecule at the hydrazone linkage.

Experimental Protocols

Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

The following is a generalized experimental protocol for a Friedel-Crafts acylation to synthesize the parent compound, based on procedures for similar molecules.

Materials:

  • Aniline

  • Methylsuccinic anhydride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve aniline and methylsuccinic anhydride in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.

Formation of the Hydrochloride Salt

Procedure:

  • Dissolve the purified 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

  • Slowly add a solution of hydrochloric acid in the same solvent with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Relationship to Levosimendan and Signaling Pathway

As an impurity, this compound does not have a therapeutic signaling pathway of its own. Its significance lies in its relation to Levosimendan. Levosimendan exerts its therapeutic effect through a dual mechanism of action: calcium sensitization of cardiac troponin C and opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.

Levosimendan_Pathway Levosimendan Levosimendan TroponinC Cardiac Troponin C Levosimendan->TroponinC KATPChannel Vascular Smooth Muscle K-ATP Channels Levosimendan->KATPChannel ImpurityFormation Degradation/Synthesis Byproduct (4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid) Levosimendan->ImpurityFormation forms CaSensitization Calcium Sensitization TroponinC->CaSensitization Vasodilation Vasodilation KATPChannel->Vasodilation IncreasedContractility Increased Myocardial Contractility CaSensitization->IncreasedContractility ReducedPreloadAfterload Reduced Preload and Afterload Vasodilation->ReducedPreloadAfterload TherapeuticEffect Improved Cardiac Output IncreasedContractility->TherapeuticEffect ReducedPreloadAfterload->TherapeuticEffect

Caption: Levosimendan's mechanism and impurity relationship.

Quantitative Data

The presence of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid as an impurity in Levosimendan is strictly controlled. The table below summarizes typical impurity thresholds in pharmaceutical manufacturing.

Impurity SpecificationThreshold
Reporting Threshold≥ 0.05%
Identification Threshold≥ 0.10%
Qualification Threshold≥ 0.15%

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for the detection and quantification of this compound in Levosimendan drug substance and product.

Analytical_Workflow Sample Levosimendan Sample (Drug Substance or Product) Preparation Sample Preparation (Dissolution in Mobile Phase) Sample->Preparation HPLC HPLC Analysis (Reversed-Phase C18 Column) Preparation->HPLC Detection UV Detection HPLC->Detection Quantification Quantification (Comparison to Reference Standard) Detection->Quantification Result Impurity Level (%) Quantification->Result

Caption: General analytical workflow for impurity detection.

Conclusion

This compound is a compound whose scientific narrative is defined by its role as a process-related impurity and degradation product of the important cardiovascular drug, Levosimendan. A thorough understanding of its synthesis, formation, and detection is paramount for ensuring the quality, safety, and efficacy of Levosimendan. This technical guide provides a foundational resource for researchers and professionals in the pharmaceutical sciences, offering insights into the history, chemistry, and analytical considerations of this compound. Further research into the potential biological activities of this and other Levosimendan-related compounds could be a subject of future investigations.

References

Spectroscopic Analysis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and general principles of spectroscopy. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established correlation charts and spectral databases for analogous functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.0Singlet (broad)1HCarboxylic acid (-COOH)
~7.8Doublet2HAromatic protons ortho to the carbonyl group
~6.7Doublet2HAromatic protons meta to the carbonyl group
~4.0 (broad)Singlet3HAmmonium protons (-NH₃⁺)
~3.5Multiplet1HMethine proton (-CH)
~2.8Multiplet2HMethylene protons (-CH₂)
~1.1Doublet3HMethyl protons (-CH₃)
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon TypeAssignment
~198QuaternaryCarbonyl carbon (C=O)
~174QuaternaryCarboxylic acid carbon (-COOH)
~152QuaternaryAromatic carbon attached to the amino group
~130TertiaryAromatic carbons ortho to the carbonyl group
~128QuaternaryAromatic carbon attached to the keto-butyl chain
~114TertiaryAromatic carbons meta to the carbonyl group
~45TertiaryMethine carbon (-CH)
~38SecondaryMethylene carbon (-CH₂)
~18PrimaryMethyl carbon (-CH₃)
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300-2500BroadO-H stretch (Carboxylic acid)
3200-2800BroadN-H stretch (Ammonium salt)
~1710StrongC=O stretch (Carboxylic acid)
~1680StrongC=O stretch (Aryl ketone)
~1600, ~1500MediumC=C stretch (Aromatic ring)
~1250MediumC-O stretch (Carboxylic acid)
~830Strongpara-disubstituted benzene C-H bend
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)
m/zIon
208.0974[M+H]⁺ (protonated free base)
230.0793[M+Na]⁺ (sodiated free base)

Note: The molecular weight of the free base, 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, is 207.23 g/mol . The hydrochloride salt has a molecular weight of 243.68 g/mol .

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial for dissolving the sample and avoiding interference with the signals of interest.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Place the sample (ATR or KBr pellet) in the sample compartment of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

  • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Correlate the wavenumbers of these bands to specific functional group vibrations (e.g., O-H, N-H, C=O, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Optimize the ion source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to maximize the signal intensity of the ion of interest.

  • Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the analyte. For an amine-containing compound, positive ion mode is typically preferred.

Data Analysis:

  • Identify the molecular ion peak (e.g., [M+H]⁺).

  • Determine the accurate mass of the molecular ion using a high-resolution mass spectrometer to help deduce the elemental composition.

  • If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR Solid State Prep Prepare KBr Pellet or use ATR Sample->Solid State Prep IR Dilute Solution Prepare Dilute Solution Sample->Dilute Solution MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Solid State Prep->IR_Spec MS_Spec Mass Spectrometer Dilute Solution->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of a solid organic compound.

Logical_Relationship cluster_Spectroscopy Spectroscopic Techniques cluster_Information Information Obtained Compound 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec. Compound->MS Connectivity Carbon-Hydrogen Framework NMR->Connectivity Functional_Groups Functional Groups (C=O, OH, NH) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and the information derived.

Technical Guide: Solubility Profile of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, a compound of interest in pharmaceutical research. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in various solvents is not publicly available. This guide, therefore, provides a detailed, generalized experimental protocol for determining the equilibrium solubility of a solid compound, based on established methodologies such as the shake-flask method.[1][2] This document is intended to equip researchers with the necessary framework to conduct their own solubility assessments.

Introduction

This compound is a chemical compound with the molecular formula C₁₁H₁₄ClNO₃.[3][4] Understanding the solubility of an active pharmaceutical ingredient (API) is crucial in drug development for formulation design, bioavailability assessment, and ensuring consistent therapeutic outcomes.[2] This guide outlines the standard procedures for determining the solubility of this compound in various solvent systems.

Solubility Data

A thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, the following table is provided as a template for researchers to populate with their own experimental findings.

Table 1: Template for Experimental Solubility Data of this compound

Solvent SystemTemperature (°C)pH (for aqueous solutions)Equilibrium Time (hours)Solubility (mg/mL)Analytical Method
Water
Phosphate Buffer
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
Other (Specify)

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the equilibrium solubility of a solid compound, adapted from standard pharmaceutical research methodologies.[1][2]

3.1. Materials and Equipment

  • This compound (pure solid)

  • Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solutions, prepare buffers at relevant physiological pH values (e.g., 1.2, 4.5, 6.8).

  • Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[1]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2] The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the samples at a high speed or filter the supernatant using a chemically compatible syringe filter.[2] This step is critical to prevent undissolved particles from interfering with the analysis.

  • Sample Dilution: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

3.3. Analytical Method Development

A specific and validated analytical method is essential for accurate solubility determination. For a compound like this compound, a reverse-phase HPLC method with UV detection would likely be suitable. The method should be validated for linearity, accuracy, and precision.

Visual Representations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.

G A Preparation of Solvent Systems B Addition of Excess Solute to Vials A->B C Equilibration in Temperature-Controlled Shaker B->C D Phase Separation (Centrifugation/Filtration) C->D E Dilution of Supernatant D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Calculation of Solubility F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand External Ligand Ligand->Receptor Compound Hypothetical Compound (e.g., Kinase Inhibitor) Compound->Kinase2

References

Potential Biological Activities of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of analogs of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid. Due to the limited availability of data on the specific core molecule, this document focuses on structurally related compounds, particularly 4-oxo-4-(arylamino)butanoic acid derivatives and other butanoic acid analogs. The information presented herein is intended to serve as a foundation for further research and drug discovery efforts in this chemical space.

Introduction

The 4-oxo-4-aminophenyl-butanoic acid scaffold is a promising pharmacophore with potential applications in various therapeutic areas. Analogs of this structure have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes the available preclinical data on these activities, presents detailed experimental protocols for their evaluation, and explores potential signaling pathways involved in their mechanism of action.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various analogs of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid. It is important to note that these compounds are structurally related but not direct analogs of the core molecule.

Anticancer Activity

The cytotoxic effects of various 4-oxo-4-(arylamino)butanoic acid analogs have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Anticancer Activity of 4-Oxo-4-(arylamino)butanoic Acid Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Analog 1 A549 (Lung Carcinoma)3.6[1]
H460 (Large Cell Lung Cancer)1.7[1]
HT-29 (Colon Adenocarcinoma)3.0[1]
Analog 2 K562 (Chronic Myelogenous Leukemia)0.34 - 0.82[2]
HeLa (Cervical Cancer)>2[2]
FemX (Melanoma)>2[2]
Antimicrobial Activity

Several butanoic acid derivatives have been screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values are summarized in Table 2.

Table 2: Antimicrobial Activity of Butanoic Acid Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
Butyric Acid Escherichia coli2300 - 2500[3]
Salmonella Typhimurium2300 - 2500[3]
Staphylococcus aureus2000[3]
Benzo[b]phenoxazine Derivative 1 Staphylococcus aureus31.2[4]
Mycobacterium luteum62.5[4]
Benzo[b]phenoxazine Derivative 2 Staphylococcus aureus31.2[4]
Mycobacterium luteum31.2[4]
Anti-inflammatory Activity

The anti-inflammatory potential of 4-oxo-4-(arylamino)butanoic acid analogs has been investigated in vivo. The percentage of edema inhibition in a carrageenan-induced paw edema model is presented in Table 3.

Table 3: Anti-inflammatory Activity of 4-Oxo-4-(arylamino)butanoic Acid Analogs

Compound IDDose (mg/kg)Edema Inhibition (%)Time Point (hours)Reference
Pyrimidinyl piperazinyl butanoic acid derivative 100Potent (exact % not specified)Not specified[5]
4-aminoantipyrine and 1,4-dioxo-2-butenyl derivative 1 48Significant reduction1[6]
4-aminoantipyrine and 1,4-dioxo-2-butenyl derivative 2 48Significant reduction4[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are generalized and may require optimization for specific compounds and experimental conditions.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, H460, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a hypothesized signaling pathway for the anticancer activity of 4-oxo-4-(arylamino)butanoic acid analogs.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Treatment & Incubation cluster_readout Data Acquisition & Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Test Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell cluster_ros Oxidative Stress cluster_tubulin Microtubule Disruption compound 4-Oxo-4-aminophenyl Analog ros ROS Generation compound->ros tubulin Tubulin Polymerization Inhibition compound->tubulin jnk JNK Activation ros->jnk apoptosis Apoptosis jnk->apoptosis mitotic_arrest Mitotic Arrest (G2/M Phase) tubulin->mitotic_arrest mitotic_arrest->apoptosis

Figure 2: Hypothesized signaling pathway for anticancer activity.

Discussion of Potential Mechanisms of Action

Based on the biological activities of structurally related compounds, several potential mechanisms of action can be proposed for 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid analogs.

Anticancer Mechanisms

The anticancer activity of related compounds, such as chalcones and other 4-oxo-butenoic acid derivatives, has been attributed to multiple mechanisms.[2][3][7][8][9] One prominent mechanism is the inhibition of tubulin polymerization , which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] Another potential mechanism involves the generation of reactive oxygen species (ROS) , which can induce cellular damage and trigger apoptotic pathways.[10][11] The activation of stress-related kinases like JNK may also play a role in mediating apoptosis.[10][11] The enone moiety present in many of these analogs can act as a Michael acceptor, potentially reacting with nucleophilic residues in key cellular proteins and enzymes, thereby disrupting their function.

Antimicrobial Mechanisms

The antimicrobial action of butanoic acid and its derivatives is thought to involve the disruption of the bacterial cell membrane.[12] These lipophilic molecules can penetrate the cell membrane and dissociate in the more alkaline cytoplasm, leading to an accumulation of protons and a decrease in intracellular pH. This acidification can inhibit the activity of essential enzymes and disrupt cellular processes, ultimately leading to bacterial growth inhibition or cell death.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of related compounds may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the synthesis of prostaglandins and leukotrienes. Additionally, they may modulate the production of pro-inflammatory cytokines and signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Conclusion and Future Directions

The analogs of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid represent a promising class of compounds with diverse biological activities. The available data on structurally related molecules suggest potential for development as anticancer, antimicrobial, and anti-inflammatory agents. However, further research is needed to synthesize and evaluate a focused library of direct analogs of the core structure to establish clear structure-activity relationships.

Future studies should aim to:

  • Synthesize and characterize a series of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid analogs with systematic structural modifications.

  • Conduct comprehensive in vitro and in vivo screening of these analogs for anticancer, antimicrobial, and anti-inflammatory activities.

  • Elucidate the specific molecular targets and signaling pathways for the most potent compounds.

  • Evaluate the pharmacokinetic and toxicological profiles of lead candidates.

This systematic approach will be crucial for unlocking the full therapeutic potential of this chemical scaffold.

References

In-depth Technical Guide: Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, a key intermediate in pharmaceutical development. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of an N-acetylated aniline derivative, followed by acidic hydrolysis to yield the final product. This document details the necessary starting materials, experimental protocols, and relevant chemical data.

Core Synthesis Pathway

The primary route for the synthesis of this compound is a two-step process:

  • Friedel-Crafts Acylation: Acetanilide is reacted with methylsuccinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to form 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid.

  • Hydrolysis and Salt Formation: The intermediate, 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid, is then subjected to acidic hydrolysis to remove the acetyl group, yielding 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid. The hydrochloride salt is subsequently formed by treatment with hydrochloric acid.

Starting Materials

The key starting materials for this synthesis are readily available commercial compounds.

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Acetanilide103-84-4C₈H₉NO135.17
Methylsuccinic anhydride4100-80-5C₅H₆O₃114.10
Aluminum chloride7446-70-0AlCl₃133.34
Hydrochloric acid7647-01-0HCl36.46

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (Friedel-Crafts Acylation)

This procedure is based on established methods for Friedel-Crafts acylation of anilides.

Reaction:

G cluster_reactants Reactants cluster_product Product Acetanilide Acetanilide Plus1 + Methylsuccinic_anhydride Methylsuccinic anhydride Intermediate 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid Methylsuccinic_anhydride->Intermediate AlCl₃, Solvent

Caption: Friedel-Crafts Acylation Reaction.

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, a suspension of anhydrous aluminum chloride (2.5 equivalents) in a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) is prepared.

  • Acetanilide (1 equivalent) and methylsuccinic anhydride (1.1 equivalents) are added portion-wise to the stirred suspension, maintaining the temperature below 10°C using an ice bath.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then cooled to room temperature and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The resulting solid precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to remove any unreacted acid anhydride.

  • The crude product, 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid, is then purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data (Representative):

Reactant/ProductMolar RatioTypical Yield (%)
Acetanilide1.0-
Methylsuccinic anhydride1.1-
Aluminum chloride2.5-
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid-70-80
Step 2: Synthesis of this compound (Hydrolysis)

This procedure outlines the deprotection of the acetamido group and subsequent salt formation.

Reaction:

G cluster_reactants Reactants cluster_products Products Intermediate 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid Final_Product This compound Intermediate->Final_Product Reflux HCl HCl, H₂O Plus + Acetic_acid Acetic acid

Caption: Hydrolysis and Salt Formation.

Procedure:

  • The purified 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid from Step 1 is suspended in a mixture of concentrated hydrochloric acid and water.

  • The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the hydrolysis monitored by TLC until the starting material is no longer detectable.

  • Upon completion, the reaction mixture is cooled, which typically induces the crystallization of the hydrochloride salt of the product.

  • The crystalline product is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent (e.g., acetone or ethanol) to remove any organic impurities.

  • The final product, this compound, is dried under vacuum.

Quantitative Data (Representative):

Reactant/ProductMolar RatioTypical Yield (%)
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid1.0-
Hydrochloric acidExcess-
This compound-85-95

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a sequence of key operations.

G start Start step1 Friedel-Crafts Acylation: Acetanilide + Methylsuccinic anhydride + AlCl₃ in solvent start->step1 step2 Reaction Quenching: Poured onto ice/HCl step1->step2 step3 Filtration and Washing step2->step3 step4 Recrystallization of Intermediate step3->step4 step5 Hydrolysis: Intermediate + HCl/H₂O (Reflux) step4->step5 step6 Crystallization of Final Product step5->step6 step7 Filtration and Washing step6->step7 end End: Dried this compound step7->end

Caption: Overall Experimental Workflow.

Conclusion

The synthesis of this compound is a well-established process that utilizes fundamental organic reactions. The starting materials are commercially available and the procedures, while requiring careful control of reaction conditions, are straightforward for a well-equipped organic chemistry laboratory. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

Methodological & Application

Synthesis of Bio-functional Derivatives from 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the starting material, 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. This versatile chemical scaffold, possessing both a reactive aromatic amine and a carboxylic acid moiety, serves as a valuable building block for the creation of novel compounds with potential therapeutic applications. The synthesized derivatives, including amides, sulfonamides, and heterocyclic compounds, have demonstrated potential as enzyme inhibitors and antimicrobial or anticancer agents.

Application Notes

The derivatization of this compound opens avenues for the exploration of new chemical entities in drug discovery. The primary amino group on the phenyl ring is a prime target for modifications such as N-acylation and N-sulfonylation, which can significantly alter the molecule's physicochemical properties and biological activity. Furthermore, the carboxylic acid and ketone functionalities allow for the construction of various heterocyclic ring systems.

Potential therapeutic applications for derivatives of this scaffold include:

  • Enzyme Inhibition: The core structure is amenable to modifications that can target the active sites of various enzymes. For instance, derivatives of similar aminophenyl alkanoic acids have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-4), a target in type 2 diabetes treatment, and carbonic anhydrases, which are implicated in several diseases including glaucoma and cancer.

  • Anticancer Activity: The aminophenyl moiety is a common feature in many anticancer agents. Derivatives can be designed to target specific signaling pathways involved in cancer progression, such as those involving Epidermal Growth Factor Receptor (EGFR) or Histone Deacetylases (HDAC).

  • Antimicrobial Agents: The introduction of sulfonamide groups or specific heterocyclic rings can impart antimicrobial properties to the parent molecule, a well-established strategy in the development of antibacterial and antifungal drugs.

The following sections provide detailed protocols for the synthesis of key derivatives, quantitative data for representative reactions, and visualizations of the synthetic workflows and a relevant biological pathway.

Data Presentation

Table 1: Synthesis of N-Acyl and N-Sulfonyl Derivatives

DerivativeReagentSolventBaseReaction Time (h)Yield (%)
N-AcetylAcetic AnhydridePyridine-2-4~90
N-BenzoylBenzoyl ChlorideDichloromethaneTriethylamine4-6~85
N-BenzenesulfonylBenzenesulfonyl ChlorideDichloromethanePyridine3-5~80
N-(4-Toluenesulfonyl)p-Toluenesulfonyl ChlorideDichloromethanePyridine3-5~82

Table 2: Synthesis of Heterocyclic Derivatives

DerivativeReaction TypeKey ReagentsSolventReaction Time (h)Yield (%)
PyrrolidinoneReductive AminationSodium borohydrideMethanol6-8~75
PyridazinoneCondensationHydrazine hydrateEthanol4-6~70
1,2,4-TriazoleMulti-step synthesisThiosemicarbazide, NaOH, Alkyl halideEthanol12-16~60

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (N-Acetyl Derivative)

This protocol describes the N-acetylation of the primary amino group of the starting material using acetic anhydride.

Materials:

  • This compound

  • Pyridine

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 4-(4-(Benzenesulfonamido)phenyl)-3-methyl-4-oxobutanoic acid (N-Benzenesulfonyl Derivative)

This protocol details the N-sulfonylation of the primary amino group using benzenesulfonyl chloride.

Materials:

  • This compound

  • Pyridine

  • Benzenesulfonyl Chloride

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane.

  • Add pyridine (2.5 eq) and cool the mixture to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis of a Pyridazinone Derivative

This protocol describes the formation of a pyridazinone ring through condensation of the keto-acid with hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Mandatory Visualization

G cluster_amide Amide Synthesis cluster_sulfonamide Sulfonamide Synthesis cluster_heterocycle Heterocycle Synthesis start_amide 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid HCl reagent_amide Acyl Halide / Anhydride Base (e.g., Pyridine, TEA) start_amide->reagent_amide Acylation product_amide N-Acyl Derivative reagent_amide->product_amide start_sulfonamide 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid HCl reagent_sulfonamide Sulfonyl Chloride Base (e.g., Pyridine) start_sulfonamide->reagent_sulfonamide Sulfonylation product_sulfonamide N-Sulfonyl Derivative reagent_sulfonamide->product_sulfonamide start_heterocycle 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid HCl reagent_heterocycle e.g., Hydrazine, Hydroxylamine, Thiourea start_heterocycle->reagent_heterocycle Cyclocondensation product_heterocycle Heterocyclic Derivative (e.g., Pyridazinone) reagent_heterocycle->product_heterocycle

Caption: Synthetic workflows for the derivatization of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid HCl.

EGFR_Pathway EGFR_Inhibitor EGFR Inhibitor (Derivative) EGFR EGFR EGFR_Inhibitor->EGFR Inhibition Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by a potential derivative.

Application Notes and Protocols for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride in Peptide Synthesis: Information Not Currently Available in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and commercial supplier information, detailed application notes and protocols for the use of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride specifically in peptide synthesis are not publicly available at this time.

This document outlines the general properties of the compound and explores its potential, though unconfirmed, roles in peptide synthesis based on its chemical structure. The lack of specific data precludes the creation of detailed experimental protocols, quantitative data tables, and process diagrams as requested.

Chemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This information is aggregated from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO₃PubChem
Molecular Weight 243.69 g/mol PubChem
IUPAC Name 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloridePubChem
CAS Number 120757-13-3Commercial Suppliers
Appearance White to off-white solid (typical)General Chemical Information
Solubility Expected to be soluble in water and polar organic solventsGeneral Chemical Information

Potential Applications in Peptide Synthesis (Hypothetical)

Based on its bifunctional nature, possessing both a carboxylic acid and an aromatic amine, this compound could theoretically be employed in several aspects of peptide chemistry, primarily as a linker or a specialized building block.

As a Linker Molecule

The carboxylic acid and the amino group on the phenyl ring provide two points of attachment. This structure is characteristic of linkers used in the synthesis of peptide-drug conjugates (PDCs) or for labeling peptides.

Below is a conceptual workflow illustrating how such a molecule might be used as a linker.

G Peptide Peptide Chain Linker 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Peptide->Linker Amide Bond Formation (Peptide C-terminus or side-chain to Linker Amine) Payload Payload (e.g., Drug, Dye) Linker->Payload Amide Bond Formation (Linker Carboxyl to Payload Amine)

Caption: Conceptual workflow of the compound as a linker.

As a Non-Canonical Amino Acid Analogue

While not a standard amino acid, its structure could potentially be incorporated into a peptide chain to introduce a specific kink or functionality. The aminophenyl group could serve as a point for further modification or to influence the peptide's interaction with its target.

The logical flow for its incorporation would resemble that of any other non-standard building block in solid-phase peptide synthesis (SPPS).

G Resin Solid Support Resin AA1 Couple First Amino Acid Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Second Amino Acid Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 Linker_Incorp Couple 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Deprotect2->Linker_Incorp Deprotect_Linker Deprotection (if protected) Linker_Incorp->Deprotect_Linker AAn Couple Subsequent Amino Acids Deprotect_Linker->AAn Cleavage Cleave from Resin AAn->Cleavage

Caption: Hypothetical workflow for incorporation into a peptide chain.

General Protocols in Peptide Synthesis

For the benefit of researchers, the following section provides a generalized protocol for solid-phase peptide synthesis (SPPS), which would be the likely method for utilizing this compound if it were to be used as a building block. Note: This is a general procedure and has not been validated for the specific compound .

Materials and Reagents
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Ether (for precipitation)

General SPPS Protocol (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding cold ether to the filtrate.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Conclusion

The specific application of this compound in peptide synthesis remains undocumented in the public domain. Its chemical structure suggests potential as a linker or a specialized building block. Researchers interested in utilizing this compound would need to perform initial feasibility and optimization studies to determine its reactivity, appropriate protection strategies (if any), and optimal coupling conditions within the context of their specific peptide synthesis workflow. Further investigation into proprietary or non-public research may be necessary to uncover its intended application.

Application of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄ClNO₃. While extensive research on the direct medicinal chemistry applications of this specific hydrochloride salt is limited in publicly available literature, its parent compound, 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, is identified as a potential impurity in the synthesis of Levosimendan, a calcium sensitizer used in the treatment of decompensated heart failure.

Given this context, the following application notes focus on the importance of characterizing and controlling this compound as a potential process-related impurity in pharmaceutical manufacturing. The protocols and data provided are foundational for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) that may contain this compound as a trace impurity.

Compound Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₁H₁₄ClNO₃[1]
Molecular Weight 243.69 g/mol [1]
CAS Number 120757-13-3[1]
IUPAC Name 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride[1]
SMILES CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N.Cl[1]
Melting Point 187 °C[2]
Storage Temperature 2°C - 8°C[2]

Application Notes: Impurity Profiling and Control

The presence of impurities in an API can affect its safety and efficacy. Therefore, the identification, quantification, and control of impurities like this compound are critical aspects of drug development and manufacturing.

Key Considerations:

  • Source of Impurity: This compound can arise as a byproduct or an unreacted starting material during the synthesis of the main API. Understanding the reaction mechanism is crucial for controlling its formation.

  • Regulatory Guidelines: Regulatory bodies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) for the qualification and control of impurities in new drug substances.

  • Analytical Method Development: Robust analytical methods are required for the detection and quantification of this impurity at trace levels. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common technique for this purpose.

  • Reference Standard: A well-characterized reference standard of this compound is essential for the accurate quantification of the impurity in API batches.

Experimental Protocols

The following is a generalized protocol for the quantification of this compound as an impurity in an API sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To quantify the concentration of this compound in a given API sample.

Materials:

  • This compound reference standard

  • API sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

Procedure:

  • Standard Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard.

    • Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 100 mL volumetric flask and make up to the mark. This is the stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the API sample.

    • Dissolve it in the same solvent used for the standard preparation in a 10 mL volumetric flask and make up to the mark.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm)

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the API sample solution.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of the impurity in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the workflow for impurity analysis and a hypothetical signaling pathway where an aminophenyl-containing compound might be investigated.

G Workflow for Impurity Analysis cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis a Weigh API Sample b Dissolve in Solvent a->b c Dilute to Final Concentration b->c i Inject Sample c->i To HPLC d Weigh Reference Standard e Prepare Stock Solution d->e f Create Calibration Curve Standards e->f g Inject Standards f->g To HPLC h Generate Calibration Curve g->h j Identify and Quantify Impurity h->j i->j

Caption: A typical workflow for the quantification of a chemical impurity in an API sample using HPLC.

G Hypothetical Signaling Pathway A Aminophenyl Compound B Target Protein (e.g., Kinase) A->B Inhibition C Downstream Effector 1 B->C Phosphorylation D Downstream Effector 2 B->D Phosphorylation E Cellular Response (e.g., Apoptosis) C->E D->E

Caption: A generalized diagram of a hypothetical signaling pathway that could be investigated for a novel aminophenyl-containing compound.

Disclaimer: The information provided is for research and informational purposes only. The experimental protocol is a general guideline and may require optimization for specific applications. The signaling pathway is a hypothetical illustration and does not represent a known mechanism for this compound.

References

Application Note: Protocol for the Acylation of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the N-acylation of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. This procedure is broadly applicable for the synthesis of a variety of N-acyl derivatives, which are valuable intermediates in pharmaceutical and fine chemical research.[1] The protocol described herein utilizes an acyl chloride as the acylating agent in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

N-acylation is a fundamental chemical transformation for the protection of amino groups and the synthesis of amides.[1] While various methods exist, including the use of acid anhydrides and coupling agents, the acyl chloride method is a robust and widely employed strategy due to the high reactivity of acyl chlorides.[2]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (if necessary)

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for filtration and purification

  • NMR spectrometer and/or Mass spectrometer for product characterization

Protocol: N-Acylation using Acyl Chloride
  • Reaction Setup:

    • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (2.2 eq) to the suspension. The additional equivalent of base is to neutralize the hydrochloride salt of the starting material.

    • Stir the mixture at room temperature for 10-15 minutes to ensure the free amine is generated in situ.

  • Acylation Reaction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The product spot should be less polar than the starting amine.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography if necessary.[3]

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of various aromatic amines with different acylating agents, demonstrating the expected yields for this type of transformation.

EntryStarting AmineAcylating AgentProductYield (%)
14-Aminobenzoic acidAcetyl Chloride4-Acetamidobenzoic acid~95%
2AnilineBenzoyl ChlorideN-Phenylbenzamide~98%
3p-ToluidineAcetyl ChlorideN-(p-tolyl)acetamide~92%
44-NitroanilineAcetic AnhydrideN-(4-nitrophenyl)acetamide91%[1]

Note: Yields are illustrative and can vary based on reaction scale and specific conditions.

Mandatory Visualizations

Experimental Workflow Diagram

Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification start Suspend Starting Material in Anhydrous DCM add_base Add Triethylamine (2.2 eq) start->add_base stir1 Stir at Room Temperature add_base->stir1 cool Cool to 0 °C stir1->cool add_acyl Add Acyl Chloride (1.1 eq) cool->add_acyl stir2 Stir and Warm to Room Temperature add_acyl->stir2 quench Quench with Water stir2->quench extract Liquid-Liquid Extraction (Wash with HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

Logical Relationship Diagram

Reagent_Choice start Initiate Acylation Protocol substrate Starting Material: 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid HCl start->substrate reagent_choice Choice of Acylating Agent substrate->reagent_choice acyl_chloride Acyl Chloride (e.g., Acetyl Chloride) reagent_choice->acyl_chloride High Reactivity acid_anhydride Acid Anhydride (e.g., Acetic Anhydride) reagent_choice->acid_anhydride Milder Conditions base_requirement Base Requirement acyl_chloride->base_requirement acid_anhydride->base_requirement strong_base Stoichiometric Base Required (e.g., Triethylamine) base_requirement->strong_base Acyl Chloride optional_base Base is Optional or Catalytic base_requirement->optional_base Acid Anhydride workup General Work-up (Aqueous Wash, Extraction) strong_base->workup optional_base->workup

Caption: Decision logic for selecting the acylating agent and corresponding base requirements.

References

High-performance liquid chromatography (HPLC) method for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be precise, accurate, and suitable for routine analysis.

Experimental Protocol

A detailed methodology for the HPLC analysis is provided below.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

  • Reagents:

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (H₃PO₄) (Analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 3.0)
B: Acetonitrile
Gradient Elution 0-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (25 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mixture of Mobile Phase A and Methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the 50:50 mixture of Mobile Phase A and Methanol to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data from the analysis.

ParameterResult
Retention Time (tR) Approximately 6.5 minutes
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_solutions Prepare Mobile Phase & Solutions instrument_setup HPLC Instrument Setup prep_solutions->instrument_setup prep_standards Prepare Standard Solutions injection Inject Sample/Standard prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection equilibration Column Equilibration instrument_setup->equilibration equilibration->injection run_method Run HPLC Method injection->run_method data_acquisition Data Acquisition run_method->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Generate Report quantification->reporting

Caption: HPLC analysis workflow from preparation to reporting.

logical_relationship compound Target Compound hplc_method HPLC Method compound->hplc_method is analyzed by data Quantitative Data hplc_method->data generates result Accurate Quantification data->result leads to

Caption: Logical relationship for quantitative analysis.

Application Notes and Protocols: Thin-Layer Chromatography (TLC) Analysis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the thin-layer chromatography (TLC) analysis of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride and its subsequent chemical transformations. Due to the presence of both an acidic carboxylic acid and a basic aromatic amine, special considerations are required for effective separation and visualization. These guidelines cover the selection of stationary and mobile phases, sample preparation, visualization techniques, and a method for monitoring reaction progress.

Introduction

This compound is a bifunctional organic compound containing a primary aromatic amine and a carboxylic acid. This structure makes it a versatile building block in medicinal chemistry and drug development. Thin-layer chromatography (TLC) is a rapid, inexpensive, and highly effective analytical technique used to monitor the progress of chemical reactions, assess compound purity, and optimize separation conditions for column chromatography.[1][2][3]

The presence of both acidic (carboxylic acid) and basic (amine) functional groups can lead to streaking or tailing on standard silica gel plates.[4][5] This protocol addresses these challenges by incorporating mobile phase modifiers to ensure sharp, well-defined spots.

Materials and Equipment

  • TLC Plates: Silica gel 60 F₂₅₄ plates are recommended due to their versatility and the UV-active nature of the aromatic ring.[6][7]

  • Solvents: HPLC-grade or equivalent purity solvents (e.g., ethyl acetate, hexanes, dichloromethane, methanol, acetic acid, ammonium hydroxide).

  • Developing Chamber: Glass tank with a tight-fitting lid.

  • Sample Application: Glass capillary tubes or micropipettes.[8]

  • Visualization:

    • UV lamp (254 nm and 365 nm).[6]

    • Iodine chamber.[6][9]

    • Staining solutions (e.g., Ninhydrin, Potassium Permanganate).

    • Heating device (heat gun or hot plate).

Experimental Protocols

Protocol 1: Establishing Optimal TLC Conditions

This protocol outlines the steps to determine the most effective mobile phase for separating the starting material from potential reaction products. The goal is to achieve an Rf value of approximately 0.3-0.5 for the compound of interest, as this range typically provides the best resolution.

Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[4] Mark lanes for different solvent systems.

  • Prepare the Sample: Dissolve a small amount (1-2 mg) of this compound in a suitable solvent like methanol or ethanol (approx. 0.5 mL).

  • Spot the Plate: Use a capillary tube to apply a small, concentrated spot of the sample solution onto the baseline.[8][10] Allow the solvent to evaporate completely.

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. To ensure the chamber atmosphere is saturated with solvent vapors, which leads to better separations, line the inside of the chamber with a piece of filter paper soaked in the mobile phase.[8]

  • Develop the Plate: Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[4] Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Analyze the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely before visualization.

Mobile Phase Selection: The compound's polarity, due to the amine and carboxylic acid groups, requires a relatively polar mobile phase. Because the compound has both acidic and basic character, tailing can be an issue on silica plates.[4][5] To mitigate this, a small amount of acid (like acetic acid) or base (like ammonium hydroxide) is often added to the eluent.[4][10]

Start with the solvent systems in the table below and adjust ratios as needed.

Table 1: Suggested Mobile Phase Systems and Expected Rf Values

Solvent System (v/v/v)ModifierExpected Rf of Starting MaterialObservations & Rationale
90:10 Dichloromethane:MethanolNone~0.1 - 0.2A common starting point for moderately polar compounds.
80:20:1 Ethyl Acetate:Hexane:Acetic AcidAcetic Acid~0.3 - 0.4Acetic acid protonates the silica, reducing tailing of the carboxylic acid group.[5][10]
80:10:5:5 Ethyl Acetate:Butanol:Acetic Acid:WaterAcetic Acid & Water~0.5 - 0.6A highly polar system suitable for amino acids and zwitterionic compounds.[1]
95:5 Dichloromethane:Methanol2-3 drops NH₄OH~0.4 - 0.5The basic modifier deactivates acidic sites on the silica, preventing streaking of the amine group.[4]

Note: Rf values are estimates and will vary based on exact conditions such as temperature, humidity, and plate manufacturer.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw Baseline) prep_sample 2. Prepare Sample (Dissolve Compound) prep_plate->prep_sample spot_plate 3. Spot Plate (Apply Sample) prep_sample->spot_plate prep_chamber 4. Prepare Chamber (Add Mobile Phase) spot_plate->prep_chamber develop_plate 5. Develop Plate (Solvent Ascent) prep_chamber->develop_plate mark_front 6. Mark Solvent Front develop_plate->mark_front dry_plate 7. Dry Plate mark_front->dry_plate visualize 8. Visualize Spots (UV, Stains) dry_plate->visualize calculate_rf 9. Calculate Rf visualize->calculate_rf

Protocol 2: Monitoring an N-Acylation Reaction

This protocol demonstrates how to use the established TLC method to monitor the progress of a reaction, using the N-acetylation of the starting material as an example. The product, 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid, is less polar than the starting amine.

Procedure:

  • Set up the Reaction: In a flask, dissolve the starting material and other reagents as per your synthetic protocol.

  • Take an Initial Time Point (T=0): Before initiating the reaction (e.g., before adding the acetylating agent or heating), withdraw a small aliquot with a capillary tube and spot it on a prepared TLC plate in the "SM" (Starting Material) lane.

  • Co-spot Lane: Spot the same T=0 sample in a middle lane labeled "Co" (Co-spot). This lane will be used to compare the migration of starting material and product directly.

  • Monitor the Reaction: After initiating the reaction, take aliquots at regular intervals (e.g., T=30 min, T=60 min). Spot each aliquot in a new lane ("Rxn") and also on top of the initial spot in the "Co" lane.

  • Develop and Visualize: Once the reaction is deemed complete, develop the TLC plate using the optimized mobile phase from Protocol 3.1. Visualize the plate using the methods described in Section 4.0.

Interpreting the Results:

  • The "SM" lane will show a single spot corresponding to the starting material.

  • As the reaction progresses, the spot for the starting material in the "Rxn" lanes will diminish in intensity, and a new, higher Rf spot corresponding to the less polar product will appear and intensify.

  • The "Co" lane will clearly show two separate spots if the reaction is proceeding, confirming that the new spot is a different compound. When the reaction is complete, the lower Rf spot (starting material) should be faint or absent in the final "Rxn" lane.

Table 2: Example Rf Data for an N-Acylation Reaction

CompoundMobile Phase SystemRepresentative RfPolarity Change
Starting Material (4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid)80:20:1 Ethyl Acetate:Hexane:Acetic Acid0.35Higher Polarity
Product (4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid)80:20:1 Ethyl Acetate:Hexane:Acetic Acid0.50Lower Polarity

Visualization Techniques

Since the starting material and many of its derivatives are colorless, visualization reagents are necessary.[8]

  • UV Light (Non-destructive): The aromatic ring in the molecule allows for visualization under a 254 nm UV lamp.[6][11] Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the F₂₅₄ plate.[6] This method is non-destructive and should always be performed first.

  • Iodine Vapor (Semi-destructive): Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown or yellow-brown spots.[9][11] The spots are often transient, so they should be circled with a pencil immediately after removal from the chamber.

  • Ninhydrin Stain (for Primary/Secondary Amines):

    • Preparation: Dissolve 1.5g of ninhydrin in 100 mL of n-butanol and add 3.0 mL of acetic acid.[9]

    • Procedure: Spray the plate with the ninhydrin solution and gently heat it with a heat gun until colored spots appear.[8] Primary amines will yield purple or pink spots.[8][12] This is an excellent method for confirming the consumption of the starting material.

  • Potassium Permanganate (KMnO₄) Stain (for Oxidizable Groups):

    • Use Case: This is a general stain for compounds that can be oxidized, such as alkenes, alkynes, alcohols, and amines.[9]

    • Procedure: Dip or spray the plate with a dilute aqueous solution of KMnO₄. Oxidizable compounds will appear as yellow or light brown spots on a purple background.[9] This stain is useful for visualizing a wide range of products.

  • Bromocresol Green (for Acidic Groups):

    • Use Case: This stain is specific for acidic compounds.[12]

    • Procedure: Spray the plate with a solution of bromocresol green (0.1g in 500ml ethanol and 5ml 0.1M NaOH).[12] Acidic compounds will appear as yellow spots against a blue or green background.[12] This can be useful for confirming the presence of the carboxylic acid moiety.

References

Application Notes: 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride as a key building block in organic synthesis, with a particular focus on its application in the development of medicinally relevant heterocyclic compounds.

Introduction

This compound is a bifunctional molecule featuring a reactive γ-keto acid moiety and a primary aromatic amine. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic systems, most notably pyridazinone derivatives. The resulting scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including cardiovascular and anti-inflammatory effects.

Core Application: Synthesis of Pyridazinone Derivatives

A primary and well-documented application of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid is its use as a starting material for the synthesis of 6-(4-aminophenyl)-4,5-dihydro-5-methylpyridazin-3(2H)-one and its N-substituted analogs.[1] This pyridazinone core is a vital structural component of numerous cardioactive agents.[2] The synthesis proceeds via a cyclocondensation reaction with a hydrazine derivative.

Experimental Workflow: From Building Block to Pyridazinone Core

The general workflow for the synthesis of the pyridazinone core and its subsequent derivatization is outlined below.

G A 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid hydrochloride B Neutralization (optional) A->B Base (e.g., NaHCO3) D Cyclocondensation with Hydrazine Derivative (e.g., Methyl Hydrazine) A->D C 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid B->C C->D E 6-(4-Aminophenyl)-4,5-dihydro- 5-methyl-3(2H)-pyridazinone Derivative D->E F Further Derivatization E->F Various Reagents G Biologically Active Pyridazinone Compounds F->G

Caption: General synthetic workflow. (Within 100 characters)

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol is adapted from the synthesis of similar pyridazinone derivatives and is a key step in utilizing the title building block.[1]

Materials:

  • 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid (or its hydrochloride salt, neutralized)

  • Methyl hydrazine

  • Ethanol

Procedure:

  • A mixture of 4-(4-aminophenyl)-4-oxobutanoic acid (1 equivalent) and methyl hydrazine (1.1 equivalents) is prepared in ethanol.

  • The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone.

Protocol 2: Synthesis of a Semicarbazone Derivative of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

The resulting pyridazinone can be further derivatized at the ketone carbonyl of the original building block, which is now part of the heterocyclic ring system.[1]

Materials:

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone (from Protocol 1)

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone (1 equivalent) is dissolved in ethanol.

  • Semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) are added to the solution.

  • The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford the corresponding semicarbazone derivative.

Quantitative Data

The following table summarizes key data for the starting material and the primary pyridazinone product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinoneC11H13N3O203.24196High[3][4]
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinoneC12H15N3O217.27261-262High[1]

Mechanism of Action of Pyridazinone Derivatives: Vasodilation via PDE3 Inhibition

Many of the pyridazinone derivatives synthesized from 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid exhibit antihypertensive effects. A key mechanism underlying this activity is the inhibition of phosphodiesterase 3 (PDE3).[5][6] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in vascular smooth muscle cells.[7] By inhibiting PDE3, these pyridazinone compounds lead to an accumulation of intracellular cAMP.[8] This, in turn, activates a signaling cascade that results in vasodilation and a reduction in blood pressure.

The signaling pathway is illustrated below:

G cluster_0 A Pyridazinone Derivative B Phosphodiesterase 3 (PDE3) A->B Inhibition F AMP B->F Degradation C ATP E cAMP C->E Synthesis D Adenylate Cyclase G Protein Kinase A (PKA) E->G Activation I Inhibition of MLCK G->I Phosphorylation H Myosin Light Chain Kinase (MLCK) J Reduced Myosin Phosphorylation I->J K Vascular Smooth Muscle Relaxation (Vasodilation) J->K

Caption: PDE3 inhibition by pyridazinones. (Within 100 characters)

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally important pyridazinone derivatives. Its straightforward conversion to the 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one scaffold provides a platform for the development of a wide array of biologically active compounds, particularly those targeting the cardiovascular system through mechanisms such as PDE3 inhibition. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to explore the full potential of this important synthetic intermediate.

References

Application Notes and Protocols for Amide Coupling of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for coupling 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride with other molecules, a critical step in the synthesis of various compounds of interest in pharmaceutical research. Due to the reduced nucleophilicity of the aniline moiety, specific considerations must be taken to achieve efficient amide bond formation. This document outlines general protocols, recommended reagents, and key reaction parameters.

Introduction

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid is a valuable building block in medicinal chemistry. Its structure, featuring both a carboxylic acid and an aromatic amine, allows for diverse derivatization. However, the electronic properties of the aminophenyl group render the amine less reactive than aliphatic amines in standard amide coupling reactions. Therefore, the choice of coupling reagents and reaction conditions is paramount to ensure high yields and purity of the desired amide products. This document details established methods for activating the carboxylic acid group and facilitating its reaction with a variety of amine-containing molecules.

General Reaction Scheme

The fundamental reaction involves the formation of an amide bond between the carboxylic acid of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid and a primary or secondary amine. As the starting material is a hydrochloride salt, a base is required to neutralize the ammonium salt and deprotonate the carboxylic acid.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Starting_Material 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride Amide_Product Coupled Amide Product Starting_Material->Amide_Product Amine R-NH2 Amine->Amide_Product Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Amide_Product Base Base (e.g., DIPEA, TEA) Base->Amide_Product Solvent Solvent (e.g., DMF, DCM) Solvent->Amide_Product Byproducts Byproducts

Caption: General workflow for the amide coupling reaction.

Recommended Coupling Protocols

Several coupling reagents are effective for amide bond formation with anilines. The choice of reagent will depend on the specific substrate, desired reaction time, and tolerance for potential side reactions.

Protocol 1: EDC/HOBt Mediated Coupling

This is a widely used and cost-effective method for amide bond formation. The addition of 1-hydroxybenzotriazole (HOBt) suppresses side reactions and reduces racemization if chiral centers are present.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Start Dissolve Dissolve starting material, amine, and base in solvent Start->Dissolve Add_HOBt Add HOBt Dissolve->Add_HOBt Cool Cool to 0 °C Add_HOBt->Cool Add_EDC Add EDC Cool->Add_EDC Stir Stir at room temperature (12-24h) Add_EDC->Stir Monitor Monitor reaction (TLC/LC-MS) Stir->Monitor Monitor->Stir Incomplete Workup Aqueous workup and extraction Monitor->Workup Complete Purify Purify by column chromatography Workup->Purify End End Purify->End G Start Start Dissolve Dissolve starting material, amine, and base in solvent Start->Dissolve Add_HATU Add HATU Dissolve->Add_HATU Stir Stir at room temperature (2-6h) Add_HATU->Stir Monitor Monitor reaction (TLC/LC-MS) Stir->Monitor Monitor->Stir Incomplete Workup Aqueous workup and extraction Monitor->Workup Complete Purify Purify by column chromatography Workup->Purify End End Purify->End

Application Notes and Protocols for the Characterization of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. The protocols outlined below are essential for confirming the identity, purity, and physicochemical properties of this compound, which is critical for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its characterization. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO₃PubChem[1]
Molecular Weight 243.69 g/mol Abound[2]
CAS Number 120757-13-3PubChem[1]
IUPAC Name 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloridePubChem[1]
Melting Point 187 °CVEA75713[3]
Appearance White to off-white powder(Typical for similar compounds)
Solubility Soluble in water and methanol(Inferred from structure)

Analytical Techniques for Structural Elucidation and Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this type of polar, aromatic compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve Sample in Mobile Phase Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare and Degas Mobile Phase MobilePhasePrep->Injection Column Chromatographic Separation Injection->Column Detection UV Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity/Concentration Integration->Calculation

A streamlined workflow for HPLC analysis.

Protocol for HPLC Analysis:

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable buffer)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is required.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Injection Volume: 10 µL

  • Analysis: Inject the blank (mobile phase), followed by the standard solutions and the sample solution.

  • Data Processing: Integrate the peak areas in the resulting chromatograms. Purity is calculated by dividing the area of the main peak by the total area of all peaks.

Expected Results:

ParameterExpected Value
Retention Time (t_R) Dependent on specific column and mobile phase, but should be consistent.
Purity >98% (typical for pharmaceutical-grade compounds)
Tailing Factor 0.8 - 1.5
Theoretical Plates >2000
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Logical Flow for NMR Structural Elucidation

NMR_Logic cluster_sample Sample Preparation cluster_nmr NMR Experiment cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Acquire1H Acquire 1H NMR Spectrum Dissolve->Acquire1H Acquire13C Acquire 13C NMR Spectrum Dissolve->Acquire13C ChemShift Analyze Chemical Shifts Acquire1H->ChemShift Integration Analyze Integration Acquire1H->Integration Coupling Analyze Coupling Patterns Acquire1H->Coupling Acquire13C->ChemShift StructureConfirm Confirm Molecular Structure ChemShift->StructureConfirm Integration->StructureConfirm Coupling->StructureConfirm

Process for confirming molecular structure using NMR.

Protocol for NMR Analysis:

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum using standard parameters.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum.

Expected ¹H and ¹³C NMR Data (Predicted):

¹H NMRChemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic ~7.8 (d)Doublet2HProtons ortho to the carbonyl group
Aromatic ~6.7 (d)Doublet2HProtons ortho to the amino group
CH ~3.5 (m)Multiplet1HMethine proton
CH₂ ~2.8 (dd), ~2.6 (dd)Doublet of doublets2HMethylene protons
CH₃ ~1.2 (d)Doublet3HMethyl protons
NH₃⁺ (broad s)Broad singlet3HAmmonium protons
COOH (broad s)Broad singlet1HCarboxylic acid proton
¹³C NMRChemical Shift (ppm)Assignment
C=O (ketone) ~198Carbonyl carbon
C=O (acid) ~175Carboxylic acid carbon
Aromatic C-NH₂ ~152Aromatic carbon attached to nitrogen
Aromatic C-H ~130, ~114Aromatic methine carbons
Aromatic C-C=O ~128Aromatic carbon attached to carbonyl
CH ~40Methine carbon
CH₂ ~38Methylene carbon
CH₃ ~18Methyl carbon
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Spectrometer cluster_analysis Data Analysis Sample Prepare KBr Pellet or ATR Sample SampleScan Collect Sample Spectrum Sample->SampleScan Background Collect Background Spectrum Background->SampleScan Spectrum Obtain IR Spectrum SampleScan->Spectrum PeakID Identify Characteristic Peaks Spectrum->PeakID FuncGroup Assign Functional Groups PeakID->FuncGroup

General workflow for FTIR analysis.

Protocol for FTIR Analysis:

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

Instrumentation:

  • FTIR spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory

Procedure (KBr Pellet Method):

  • Grind a small amount of the sample with dry KBr powder in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Collect a background spectrum of the empty sample compartment.

  • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Procedure (ATR Method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the powder sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Collect the spectrum.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine hydrochloride)
3300-2500Strong, Very BroadO-H stretching (carboxylic acid dimer)
~1710StrongC=O stretching (carboxylic acid)
~1680StrongC=O stretching (aromatic ketone)
~1600, ~1500MediumC=C stretching (aromatic ring)
~1250MediumC-N stretching
~830StrongC-H out-of-plane bending (para-disubstituted benzene)
Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Protocol for Mass Spectrometry Analysis:

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol or acetonitrile)

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent to a concentration of approximately 10-100 µg/mL.

  • Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺).

Expected Mass Spectrometry Data:

ParameterExpected Value
Calculated Monoisotopic Mass 243.0662 g/mol (for the hydrochloride salt)
Observed [M+H]⁺ ~208.09 (for the free base, C₁₁H₁₃NO₃)
Observed [M+Na]⁺ ~230.07 (for the free base, C₁₁H₁₃NO₃)

The observed mass will correspond to the free base of the compound, as the hydrochloride salt will dissociate in the ionization source.

Conclusion

The combination of these analytical techniques provides a robust framework for the comprehensive characterization of this compound. HPLC is essential for assessing purity, while NMR, FTIR, and MS are critical for confirming the chemical structure and identity of the compound. Adherence to these protocols will ensure the quality and reliability of this compound for its intended research and development applications.

References

Application Notes and Protocols for In Vitro Assays Involving Derivatives of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for a suite of in vitro assays relevant to the evaluation of derivatives of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. This core structure presents a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The protocols outlined herein are designed to assess the cytotoxic and anti-inflammatory potential of these derivatives, providing a foundational framework for structure-activity relationship (SAR) studies and lead candidate selection.

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following protocols are standard methods used to characterize compounds with this chemical motif. The provided data tables are illustrative examples based on activities reported for structurally related 4-oxobutanoic acid and aminophenyl derivatives. Researchers are encouraged to generate data for their specific derivatives using these methodologies.

I. Assessment of Anticancer Activity

A primary application of novel chemical entities is the investigation of their potential as anticancer agents. The following assays are fundamental in determining the cytotoxic and antiproliferative effects of the test compounds on various cancer cell lines.

A. Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, or MOLM-13 for leukemia) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the test compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the same concentration as in the highest compound concentration) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Illustrative IC₅₀ Values for Anticancer Activity

Derivative (Hypothetical)Cell LineAssayIC₅₀ (µM)
Compound AMCF-7 (Breast Cancer)MTT15.2
Compound AA549 (Lung Cancer)MTT22.8
Compound BMOLM-13 (Leukemia)MTT8.5
Compound BK562 (Leukemia)MTT12.1

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cancer Cells prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cell viability assay.

II. Assessment of Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer. Derivatives of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid can be screened for their ability to modulate inflammatory responses using the following assays.

A. Inhibition of Nitric Oxide Production (Griess Assay)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[3] The Griess assay measures the concentration of nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.[4]

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the test derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor, e.g., L-NAME).

  • Nitrite Measurement (Griess Reaction):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample and determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value for NO inhibition.

Data Presentation: Illustrative IC₅₀ Values for Nitric Oxide Inhibition

Derivative (Hypothetical)Cell LineAssayIC₅₀ (µM)
Compound CRAW 264.7Griess Assay25.6
Compound DRAW 264.7Griess Assay18.9

Signaling Pathway: LPS-induced NF-κB Activation

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription of Derivative Test Derivative (Inhibition?) Derivative->IKK Derivative->NFkB

LPS-induced NF-κB signaling pathway.
B. Cyclooxygenase (COX) Enzyme Inhibition Assay

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

  • Reagent Preparation:

    • Prepare assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.

    • Prepare a serial dilution of the test derivatives and a positive control (e.g., Celecoxib).

  • Assay Reaction:

    • In a 96-well black plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.

    • Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence kinetics (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

    • Calculate the rate of the reaction from the linear portion of the fluorescence curve.

    • Determine the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC₅₀ value.

Data Presentation: Illustrative IC₅₀ Values for COX-2 Inhibition

Derivative (Hypothetical)EnzymeAssayIC₅₀ (µM)
Compound EHuman COX-2Fluorometric5.7
Compound FHuman COX-2Fluorometric9.2

Signaling Pathway: Arachidonic Acid Cascade

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 releases AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Derivative Test Derivative Derivative->COX2 inhibits

Inhibition of the COX-2 pathway.

Conclusion

The protocols detailed in this document provide a robust framework for the initial in vitro characterization of novel derivatives of this compound. By systematically evaluating their cytotoxic and anti-inflammatory properties, researchers can effectively identify promising lead compounds for further preclinical development. The generation of quantitative data, such as IC₅₀ values, is crucial for establishing structure-activity relationships and optimizing the therapeutic potential of this versatile chemical scaffold. Further investigation into the specific molecular targets and signaling pathways modulated by active derivatives will be essential for elucidating their mechanisms of action and advancing them toward clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride by recrystallization. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. For this compound, the ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent and be removed by hot filtration, or be highly soluble at all temperatures and remain in the mother liquor after cooling and crystallization of the desired product.

Q2: What are the key structural features of this compound to consider when selecting a recrystallization solvent?

A2: The molecule possesses several functional groups that influence its solubility:

  • Aromatic amine hydrochloride: This salt is polar and will favor polar solvents.

  • Carboxylic acid: This group is also polar and can engage in hydrogen bonding.

  • Ketone: The ketone group contributes to the polarity of the molecule.

  • Aryl group and methyl group: These impart some non-polar character.

A suitable solvent system will need to balance these polar and non-polar characteristics.

Q3: What are some potential impurities that might be present in crude this compound?

A3: Potential impurities can arise from the starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted starting materials from the synthesis.

  • By-products from side reactions during the formation of the butanoic acid chain or the introduction of the amino group.

  • Polymers or colored impurities formed through oxidation or other degradation pathways.

Q4: How can I assess the purity of the recrystallized product?

A4: The purity of the recrystallized this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value (187 °C) is indicative of high purity.[1] A broad melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method to detect and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual solvent or impurities.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is not suitable.1. Add more of the hot solvent in small increments until the solid dissolves. 2. Try a more polar solvent or a solvent mixture. For this compound, a mixture of water and a polar organic solvent like acetic acid or ethanol may be effective.
The compound "oils out" instead of crystallizing. 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the compound.1. Reheat the solution to dissolve the oil, then add a small amount of additional solvent. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Select a solvent with a lower boiling point.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Crystals form too quickly. 1. The solution is too concentrated. 2. The cooling rate is too rapid.1. Reheat the solution and add a small amount of extra solvent. 2. Insulate the flask to slow down the cooling process. Allow it to cool to room temperature on the benchtop before any further cooling.
The recrystallized product has a low yield. 1. Too much solvent was used, causing a significant portion of the product to remain in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete transfer of crystals during filtration.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Preheat the filtration apparatus (funnel and filter paper) before hot filtration. 3. Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all the crystals.
The recrystallized product is colored. 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

Experimental Protocol: Recrystallization from Water/Acetic Acid

This protocol is a general guideline based on the recrystallization of a structurally similar compound. Optimization may be required.

Materials:

  • Crude this compound

  • Distilled water

  • Glacial acetic acid

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a pre-mixed solvent system of water and glacial acetic acid (e.g., a 1:1 ratio to start). Gently heat the mixture with stirring.

  • Achieving Saturation: Continue to add small portions of the hot solvent mixture until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a more non-polar solvent in which the compound is insoluble to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Quantitative Data Summary

The following table provides hypothetical solubility data to illustrate the principles of solvent selection for recrystallization. Actual experimental values should be determined.

Solvent System Solubility at 25°C ( g/100 mL) Solubility at 100°C ( g/100 mL) Suitability for Recrystallization
Water0.55.0Good - significant difference in solubility.
Ethanol2.015.0Good - significant difference in solubility.
Water/Acetic Acid (1:1)1.020.0Excellent - high capacity at elevated temperature and low solubility at room temperature.
Ethyl Acetate0.10.5Poor - low solubility even at high temperatures.
Hexane<0.01<0.01Unsuitable - insoluble at all temperatures.

Process Workflow and Troubleshooting Logic

Recrystallization_Troubleshooting start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities troubleshoot_dissolve Troubleshoot: - Add more solvent - Change solvent dissolve->troubleshoot_dissolve Does not dissolve hot_filtration->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oil_out Product Oils Out cool->oil_out Problem filter_dry Filter and Dry Crystals crystals->filter_dry troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil_out Troubleshoot: - Reheat and add solvent - Cool slower oil_out->troubleshoot_oil_out pure_product Pure Product filter_dry->pure_product troubleshoot_dissolve->dissolve troubleshoot_no_crystals->cool troubleshoot_oil_out->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and effective synthetic route involves a three-step process:

  • N-Acetylation of Aniline: The amino group of aniline is protected as an acetamide to prevent side reactions in the subsequent step.

  • Friedel-Crafts Acylation: The protected aniline (acetanilide) is reacted with methylsuccinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid.

  • Acid Hydrolysis and Deprotection: The acetyl protecting group is removed, and the final hydrochloride salt is formed by treating the intermediate with hydrochloric acid.

Q2: Why is the protection of the amino group necessary?

The amino group (-NH₂) in aniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts acylation. This reaction forms a complex that deactivates the catalyst and prevents the desired acylation of the aromatic ring. Protecting the amino group as an acetamide (-NHCOCH₃) reduces its basicity and allows the Friedel-Crafts reaction to proceed.

Q3: What are the main challenges in the Friedel-Crafts acylation step?

The primary challenges include ensuring strictly anhydrous (water-free) conditions, using a sufficient stoichiometric amount of the Lewis acid catalyst, and controlling the reaction temperature to prevent side reactions. The regioselectivity of the acylation with the unsymmetrical methylsuccinic anhydride can also be a factor to consider.

Q4: What is the purpose of converting the final product to a hydrochloride salt?

Converting the final amine product to its hydrochloride salt often improves its stability, crystallinity, and handling properties. For pharmaceutical applications, forming a salt can also enhance the solubility and bioavailability of the compound.

Troubleshooting Guides

Low Yield in Friedel-Crafts Acylation (Step 2)
Symptom Possible Cause(s) Suggested Solution(s)
No or very low conversion to product 1. Inactive Lewis acid catalyst (AlCl₃) due to moisture exposure.2. Insufficient amount of Lewis acid catalyst.3. Reaction temperature is too low.1. Use freshly opened, high-purity AlCl₃. Ensure all glassware is flame-dried, and all solvents are anhydrous.2. Friedel-Crafts acylation often requires more than a stoichiometric amount of AlCl₃ because the catalyst complexes with the carbonyl groups of both the reactant and the product. Increase the molar ratio of AlCl₃ to acetanilide (e.g., 2.5 to 3.0 equivalents).3. Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Formation of multiple products (poor regioselectivity) 1. The methyl group on methylsuccinic anhydride can lead to acylation at two different positions on the anhydride, resulting in isomeric products.2. Reaction temperature is too high, leading to side reactions.1. The acylation is expected to be regioselective, with the acylium ion forming at the less sterically hindered carbonyl group of the anhydride. However, some of the other isomer may form. Purification by column chromatography or recrystallization may be necessary.2. Maintain a controlled, lower temperature during the addition of reactants and throughout the reaction.
Product decomposes during work-up 1. The quenching of the reaction with water/acid is too rapid, causing a large exotherm.2. The product is sensitive to high temperatures during solvent removal.1. Quench the reaction mixture slowly by pouring it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.2. Use rotary evaporation under reduced pressure at a moderate temperature to remove the solvent.
Incomplete Deprotection or Side Reactions (Step 3)
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete hydrolysis of the acetyl group 1. Insufficient concentration of hydrochloric acid.2. Reaction time is too short or the temperature is too low.1. Use a sufficiently concentrated solution of hydrochloric acid (e.g., 6 M HCl).2. Increase the reaction time and/or temperature (e.g., reflux) and monitor the reaction progress by TLC until the starting material is consumed.
Formation of colored impurities 1. Oxidation of the aminophenyl group.2. Side reactions at the ketone or carboxylic acid functional groups under harsh acidic conditions.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use the mildest effective conditions for deprotection (e.g., avoid excessively high temperatures or prolonged reaction times). If issues persist, consider alternative deprotection methods.
Difficulty in isolating the final product 1. The hydrochloride salt is soluble in the reaction mixture.2. The product has oiled out instead of crystallizing.1. After the reaction is complete, cool the solution in an ice bath to promote crystallization. If necessary, partially evaporate the solvent.2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product remains an oil, it may need to be purified by other means before crystallization is attempted again from a different solvent system.

Experimental Protocols

Step 1: N-Acetylation of Aniline
  • In a flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.

  • To the stirred solution, add acetic anhydride.

  • Immediately add a solution of sodium acetate in water.

  • A white precipitate of acetanilide will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude acetanilide can be purified by recrystallization from ethanol/water.

Step 2: Friedel-Crafts Acylation of Acetanilide with Methylsuccinic Anhydride
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension in an ice bath.

  • In a separate flask, dissolve acetanilide and methylsuccinic anhydride in the anhydrous solvent.

  • Slowly add the solution of acetanilide and methylsuccinic anhydride to the stirred AlCl₃ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Step 3: Acid Hydrolysis and Deprotection
  • To the crude 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid, add a solution of hydrochloric acid (e.g., 6 M).

  • Heat the mixture to reflux and stir until the deprotection is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath to induce crystallization of the hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then with a cold organic solvent (e.g., acetone) to aid in drying.

  • Dry the final product, this compound, under vacuum.

Visualizations

Synthesis_Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Sodium Acetate Intermediate 4-(4-Acetamidophenyl)-3-methyl- 4-oxobutanoic acid Acetanilide->Intermediate Methylsuccinic Anhydride, AlCl3 Product 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid hydrochloride Intermediate->Product HCl, Heat

Caption: Overall synthesis pathway for this compound.

Troubleshooting_FC_Acylation Start Low Yield in Friedel-Crafts Acylation Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Catalyst Verify Catalyst Stoichiometry Start->Check_Catalyst Check_Temp Optimize Reaction Temperature Start->Check_Temp Anhydrous_Conditions Use Anhydrous Reagents and Glassware Check_Moisture->Anhydrous_Conditions Increase_Catalyst Increase AlCl3 to 2.5-3.0 eq. Check_Catalyst->Increase_Catalyst Adjust_Temp Gradually Increase or Decrease Temperature Check_Temp->Adjust_Temp

Caption: Troubleshooting workflow for low yield in the Friedel-Crafts acylation step.

Technical Support Center: Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Friedel-Crafts acylation of aniline with methylsuccinic anhydride resulting in a low yield of the desired product?

A1: Low yields in this reaction are often attributed to the deactivation of the aniline ring. The amino group (-NH2) of aniline is a Lewis base that can react with the Lewis acid catalyst (e.g., AlCl3) used in the Friedel-Crafts reaction. This interaction forms a complex that deactivates the aromatic ring, making it less susceptible to electrophilic acylation.[1][2]

Troubleshooting Steps:

  • Protect the Amino Group: Before the acylation step, protect the amino group of aniline as an amide (e.g., by reacting it with acetyl chloride to form acetanilide). The amide group is still an ortho-, para-director but is less basic and less deactivating. The protecting group can be removed by hydrolysis after the acylation is complete.[2]

  • Choice of Catalyst: While AlCl3 is a common catalyst, its strong Lewis acidity can exacerbate the deactivation issue. Consider using a milder Lewis acid catalyst.

  • Reaction Conditions: Ensure anhydrous conditions, as moisture can deactivate the Lewis acid catalyst.[3]

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The formation of multiple products can be due to several side reactions. The most common are polysubstitution and acylation at the nitrogen atom of the amino group.

  • Polysubstitution: The product, 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, is also an activated aromatic ring and can potentially undergo a second acylation, leading to di-acylated byproducts.[3]

  • N-Acylation: The amino group of aniline is nucleophilic and can directly react with methylsuccinic anhydride, especially at higher temperatures, to form an amide linkage.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the aniline derivative to methylsuccinic anhydride to minimize polysubstitution.

  • Reaction Temperature: Maintain a low reaction temperature to favor C-acylation (on the ring) over N-acylation.

  • Protecting Group Strategy: As mentioned in Q1, protecting the amino group effectively prevents N-acylation.

Q3: The final product shows impurities that are difficult to remove by standard purification techniques. What could these be?

A3: Persistent impurities could be isomers of the desired product or unreacted starting materials.

  • Isomer Formation: Friedel-Crafts acylation of substituted anilines can sometimes lead to a mixture of ortho and para isomers. While the para-substituted product is generally favored due to steric hindrance, some ortho-isomer might form.

  • Incomplete Hydrolysis: If a protecting group strategy is used, incomplete hydrolysis of the amide will leave the N-acylated product as an impurity.

Troubleshooting Steps:

  • Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and identify the number of components in the reaction mixture.

  • Purification Strategy: Column chromatography is often effective in separating isomeric products. Recrystallization can also be used to purify the final product, but the choice of solvent is critical.

  • Ensure Complete Deprotection: If using a protecting group, ensure the hydrolysis step goes to completion by monitoring the reaction and adjusting reaction time or conditions if necessary.

Data Summary

Table 1: Troubleshooting Guide for Common Synthesis Issues

IssuePotential CauseRecommended Solution
Low Yield Deactivation of aniline by Lewis acid catalyst.Protect the amino group as an amide before acylation.
Reaction with moisture.Ensure strictly anhydrous reaction conditions.
Multiple Products Polysubstitution (di-acylation).Use a 1:1 stoichiometry of reactants.
N-acylation of the amino group.Protect the amino group; maintain low reaction temperatures.
Product Impurity Formation of ortho-isomer.Optimize reaction conditions (catalyst, temperature) to favor para-substitution.
Incomplete removal of protecting group.Ensure complete hydrolysis by monitoring the reaction.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed synthetic route based on established chemical principles for Friedel-Crafts acylation of aniline derivatives.

Step 1: Protection of the Amino Group (Acetylation of Aniline)

  • To a solution of aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the aniline is consumed.

  • Quench the reaction with water and extract the acetanilide product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain acetanilide.

Step 2: Friedel-Crafts Acylation

  • Suspend anhydrous aluminum chloride (AlCl3, 2.5 eq) in an inert solvent (e.g., nitrobenzene or carbon disulfide) under a nitrogen atmosphere.

  • Add methylsuccinic anhydride (1.0 eq) to the suspension and stir.

  • Add the acetanilide (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude N-acetylated product.

Step 3: Hydrolysis (Deprotection) and Hydrochloride Salt Formation

  • Reflux the crude N-acetylated product in an excess of aqueous hydrochloric acid (e.g., 10% HCl) for several hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the this compound.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection (Ac₂O) N-acylated byproduct N-acylated byproduct Aniline->N-acylated byproduct N-Acylation (High Temp) N-acetyl intermediate N-acetyl intermediate Acetanilide->N-acetyl intermediate Friedel-Crafts Acylation (Methylsuccinic anhydride, AlCl₃) Di-acylated byproduct Di-acylated byproduct Acetanilide->Di-acylated byproduct Polysubstitution Final Product 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid HCl N-acetyl intermediate->Final Product Hydrolysis (HCl, H₂O)

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_protection Was the amino group protected? start->check_protection protect_amine Protect the amino group (e.g., as acetanilide) check_protection->protect_amine No check_conditions Were anhydrous conditions maintained? check_protection->check_conditions Yes ensure_anhydrous Use oven-dried glassware and anhydrous reagents/solvents check_conditions->ensure_anhydrous No check_catalyst Consider catalyst activity check_conditions->check_catalyst Yes use_fresh_catalyst Use fresh, high-purity Lewis acid catalyst check_catalyst->use_fresh_catalyst

Caption: Troubleshooting workflow for low reaction yield.

References

How to resolve impurities in 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. Our aim is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

A1: Impurities in your sample can originate from several sources, primarily related to the synthesis and workup process. The most common synthetic route to this compound is a Friedel-Crafts acylation reaction. Potential impurities include:

  • Unreacted Starting Materials: Residual aniline and methylsuccinic anhydride from an incomplete reaction.

  • Reaction Byproducts:

    • Polysubstituted products: Where the acyl group has attached to the aniline ring at multiple positions. While the initial acylation deactivates the ring, making a second acylation less likely, it can still occur under certain conditions.[1][2]

    • Isomers: Acylation at the ortho or meta positions of the aniline instead of the desired para position.

    • Products of side reactions: The Lewis acid catalyst can sometimes promote other unintended reactions.[3]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., nitrobenzene, dichloromethane, ethanol) may be present in the final product.

  • Degradation Products: The compound may degrade over time, especially if exposed to light, air, or extreme temperatures. Aromatic amines can be susceptible to oxidation.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Identifying unknown peaks in an NMR spectrum is a common challenge. Here is a systematic approach:

  • Check for Common Solvents: First, compare the chemical shifts of the unknown peaks to published data for common laboratory solvents. Residual solvents from the reaction or purification are a frequent source of contamination.

  • Analyze the Aromatic Region: Look for unexpected splitting patterns or additional peaks in the aromatic region (typically 6-8 ppm). These could indicate the presence of isomeric byproducts or polysubstituted species.

  • Examine the Aliphatic Region: Impurities in the starting materials or side-reaction products can lead to extra signals in the aliphatic region (0-4 ppm).

  • Look for Broad Peaks: A very broad peak in the 10-12 ppm region is characteristic of a carboxylic acid proton.[4][5] The presence of multiple such peaks could suggest acidic impurities.

  • Consider Starting Materials: Obtain NMR spectra of your starting materials (aniline and methylsuccinic anhydride) and compare them to the spectrum of your product to identify any unreacted precursors.

The following diagram outlines a logical workflow for impurity identification.

G start Impure Sample nmr Acquire 1H NMR Spectrum start->nmr check_solvents Compare with Solvent Chemical Shift Tables nmr->check_solvents analyze_aromatic Analyze Aromatic Region (6-8 ppm) nmr->analyze_aromatic analyze_aliphatic Analyze Aliphatic Region (0-4 ppm) nmr->analyze_aliphatic compare_sm Compare with Starting Material Spectra nmr->compare_sm identify_impurities Identify Potential Impurities check_solvents->identify_impurities analyze_aromatic->identify_impurities analyze_aliphatic->identify_impurities compare_sm->identify_impurities purify Select Purification Strategy identify_impurities->purify

Caption: Workflow for Impurity Identification using NMR Spectroscopy.

Q3: What are the recommended methods for purifying my this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques for this type of compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid sample. The key is to find a suitable solvent or solvent system.

  • Column Chromatography: This technique is useful for separating mixtures with multiple components or when recrystallization is ineffective. Given the polar nature of your compound, both normal-phase and reverse-phase chromatography can be considered.

The following diagram illustrates a general workflow for the purification of your compound.

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (e.g., HPLC, TLC, NMR) recrystallization->purity_check1 column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity <95% final_product Pure Product purity_check1->final_product Purity >95% purity_check2 Check Purity of Fractions column_chromatography->purity_check2 combine_fractions Combine Pure Fractions & Evaporate purity_check2->combine_fractions Pure Fractions Identified combine_fractions->final_product

Caption: General Purification Workflow.

Troubleshooting Guides

Recrystallization Troubleshooting

Issue: Oiling out instead of crystallizing.

Possible Cause Solution
The solution is too concentrated.Add a small amount of the "good" solvent to redissolve the oil, then cool slowly.
The cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The chosen solvent is not ideal.Try a different solvent or a solvent pair. For this compound, consider ethanol/water or isopropanol/ether.[6]

Issue: Low recovery after recrystallization.

Possible Cause Solution
Too much solvent was used.Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals.
The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility at cold temperatures.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Washing crystals with room temperature solvent.Always wash the collected crystals with a minimal amount of ice-cold solvent.
HPLC Analysis Troubleshooting

Issue: Poor peak shape (tailing or fronting).

Possible Cause Solution
Interaction of the amine group with residual silanols on the C18 column.Add a competing base, such as triethylamine (0.1%), to the mobile phase. Use a base-deactivated column.
pH of the mobile phase is close to the pKa of the analyte.Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid and the amine. For this compound, an acidic mobile phase (e.g., pH 2.5-3.5) is a good starting point.
Column overload.Reduce the injection volume or the concentration of the sample.

Issue: Poor resolution of the main peak from impurities.

| Possible Cause | Solution | | Inappropriate mobile phase composition. | Optimize the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. Try a different organic modifier. | | Gradient is too steep. | Decrease the slope of the gradient to allow more time for separation. | | Unsuitable stationary phase. | If using a C18 column, consider a different type of stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds. |

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a starting point for the recrystallization of your compound. The optimal solvent system may need to be determined experimentally.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near boiling.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method that can be used as a starting point for analyzing the purity of your sample. Optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of your sample in a suitable solvent (e.g., a small amount of methanol or the initial mobile phase composition) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Data Presentation

To systematically evaluate the effectiveness of your purification methods, we recommend recording your results in a structured table. This will allow for easy comparison of purity levels before and after each purification step.

Table 1: Purity of this compound Before and After Purification

Sample ID Purification Method Initial Purity (%) Final Purity (%) Yield (%) Observations
Lot-ARecrystallization (Ethanol/Water)e.g., 85e.g., White crystalline solid
Lot-BColumn Chromatography (Silica, DCM/MeOH)e.g., 70e.g., Off-white powder

Purity determined by HPLC analysis (area percent).

References

Optimizing reaction time and temperature for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. The synthesis is presented as a two-step process: a Friedel-Crafts acylation followed by an acid-catalyzed hydrolysis.

Experimental Protocols

Step 1: Friedel-Crafts Acylation to Synthesize 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetanilide (1 equivalent) and 2-methylsuccinic anhydride (1.1 equivalents) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specific temperature (see optimization table below) for a designated time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the ice has melted.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid.

Step 2: Acid Hydrolysis to Synthesize this compound

  • Reaction Setup: In a round-bottom flask, suspend 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Heating: Heat the mixture to reflux and maintain this temperature for a specified duration (see optimization table below). Monitor the completion of the hydrolysis by TLC.

  • Isolation: After the reaction is complete, cool the solution in an ice bath. The hydrochloride salt of the product will crystallize out.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, followed by a cold organic solvent like acetone to aid drying. Dry the final product under vacuum.

Data Presentation: Optimization of Reaction Conditions

The following tables present illustrative data for optimizing the reaction time and temperature for each step of the synthesis. Note: This data is hypothetical and serves as a template for experimental design.

Table 1: Optimization of Friedel-Crafts Acylation (Step 1)

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
125126590
24087892
36048595
48028293

Table 2: Optimization of Acid Hydrolysis (Step 2)

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
18068896
210049598
310069498
411029297

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Acid Hydrolysis start1 Acetanilide + 2-Methylsuccinic Anhydride add_catalyst Add AlCl3 at 0-5 °C start1->add_catalyst reaction1 Heat Reaction Mixture add_catalyst->reaction1 workup1 Quench with HCl/Ice reaction1->workup1 isolate1 Filter and Wash Solid workup1->isolate1 purify1 Recrystallize Product isolate1->purify1 product1 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid purify1->product1 start2 Suspend Acylated Product in HCl(aq) product1->start2 Proceed to next step reaction2 Reflux Reaction Mixture start2->reaction2 isolate2 Cool to Crystallize reaction2->isolate2 purify2 Filter and Wash Crystals isolate2->purify2 product2 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride purify2->product2

Caption: Experimental workflow for the two-step synthesis.

logical_relationship cluster_reactants Starting Materials cluster_products Products acetanilide Acetanilide intermediate Intermediate: 4-(4-Acetamidophenyl)-3-methyl- 4-oxobutanoic acid acetanilide->intermediate Friedel-Crafts Acylation anhydride 2-Methylsuccinic Anhydride anhydride->intermediate final_product Final Product: 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid HCl intermediate->final_product Acid Hydrolysis

Caption: Logical relationship of reactants to products.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

  • Q1: What is the role of aluminum chloride in the first step?

    • A1: Aluminum chloride (AlCl₃) is a Lewis acid catalyst that is essential for the Friedel-Crafts acylation reaction. It activates the 2-methylsuccinic anhydride, making it a more reactive electrophile that can attack the electron-rich aromatic ring of acetanilide.

  • Q2: Why is the Friedel-Crafts acylation reaction performed at low temperatures initially?

    • A2: The reaction between the acylating agent and the Lewis acid is highly exothermic. Adding the catalyst at low temperatures helps to control the reaction rate and prevent undesirable side reactions, such as charring or polymerization.

  • Q3: Can I use a different Lewis acid for the Friedel-Crafts acylation?

    • A3: While other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used in Friedel-Crafts reactions, their catalytic activity varies. AlCl₃ is generally the most effective for this type of transformation. The optimal reaction conditions, including temperature and time, may need to be re-optimized if a different catalyst is used.

  • Q4: What is the purpose of the concentrated hydrochloric acid in the work-up of the first step and as a reagent in the second step?

    • A4: In the first step's work-up, hydrochloric acid is used to quench the reaction by decomposing the aluminum chloride complex and precipitating the product. In the second step, it serves as both the catalyst for the hydrolysis of the amide and the reagent to form the final hydrochloride salt.

  • Q5: How do I know when the hydrolysis in the second step is complete?

    • A5: The progress of the hydrolysis reaction should be monitored by Thin Layer Chromatography (TLC). The starting material, 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid, will have a different Rf value than the product, 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Troubleshooting Guide

  • Issue 1: Low or no yield in the Friedel-Crafts acylation (Step 1).

    • Possible Cause 1: Inactive aluminum chloride. Anhydrous aluminum chloride is highly hygroscopic and will lose its activity if exposed to moisture.

    • Solution 1: Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried before use.

    • Possible Cause 2: Insufficient heating or reaction time.

    • Solution 2: Refer to the optimization table and ensure the reaction is heated at the appropriate temperature for a sufficient amount of time. Monitor the reaction by TLC to confirm completion.

  • Issue 2: Formation of a dark, tarry substance during the Friedel-Crafts acylation.

    • Possible Cause: The reaction temperature was too high during the addition of aluminum chloride or during the heating phase.

    • Solution: Maintain a low temperature during the catalyst addition. When heating the reaction, increase the temperature gradually and do not exceed the optimized temperature.

  • Issue 3: Incomplete hydrolysis in the second step.

    • Possible Cause 1: Insufficient concentration of hydrochloric acid.

    • Solution 1: Ensure that a sufficient excess of concentrated hydrochloric acid is used to drive the reaction to completion.

    • Possible Cause 2: Inadequate reaction time or temperature.

    • Solution 2: Increase the reflux time or ensure the reaction mixture is vigorously refluxing. Refer to the optimization data for guidance.

  • Issue 4: The final product is an oil or does not crystallize.

    • Possible Cause: Presence of impurities or residual solvent.

    • Solution: Ensure the work-up and washing steps are performed thoroughly to remove impurities. If the product still does not crystallize, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. Purification by recrystallization may be necessary.

  • Issue 5: The final product has a low melting point or appears discolored.

    • Possible Cause: The product is impure.

    • Solution: Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to remove impurities. The color can sometimes be removed by treating the solution with activated charcoal before filtration and crystallization.

Technical Support Center: HPLC Analysis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to facilitate rapid diagnosis and resolution of common analytical challenges.

Q1: I am observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?

Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue when analyzing polar compounds containing amine and carboxylic acid functional groups. This is often due to secondary interactions with the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: The primary cause of tailing for compounds with basic amine groups is often the interaction with acidic silanol groups on the silica-based stationary phase.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) will protonate the silanol groups, reducing their interaction with the protonated amine of the analyte.

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to minimize the number of free silanol groups, thereby reducing peak tailing.

    • Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

  • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings can contribute to band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.

Stability issues of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound at 2°C - 8°C.[1] The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[2]

Q2: I observed a change in the color of my solid sample. What could be the cause?

A2: A change in the color of the solid compound could indicate degradation. This can be caused by exposure to light, elevated temperatures, or humidity. It is crucial to handle the compound in a well-ventilated area and avoid the formation of dust and aerosols.[2] We recommend performing a purity analysis, such as HPLC, to assess the extent of degradation.

Q3: My solution of this compound turned yellow after preparation. Is this normal?

A3: The appearance of a yellow color in a solution of this compound could be a sign of degradation. The aminophenyl moiety is susceptible to oxidation, which can lead to colored byproducts. The keto-acid functionality may also be involved in degradation pathways. It is advisable to prepare solutions fresh and protect them from light. If the solution needs to be stored, it should be kept at a low temperature (2°C - 8°C) for a limited time.

Q4: What are the likely degradation pathways for this molecule?

A4: Given the structure of this compound, potential degradation pathways include:

  • Hydrolysis: The amide linkage in the presence of the keto and carboxylic acid groups could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The aromatic amine group is prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.

  • Decarboxylation: As a beta-keto acid derivative (structurally related), there is a potential for decarboxylation under certain conditions, although this is less common for this specific structure.

  • Photodegradation: Exposure to UV or visible light can induce degradation, particularly of the aminophenyl group.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Sample degradation- Confirm the identity of the main peak by comparing with a fresh standard.- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Review sample preparation and storage procedures to minimize degradation.
Poor solubility or precipitation pH of the solvent, temperature- The compound is a hydrochloride salt, suggesting better solubility in aqueous acidic solutions.- Adjust the pH of your solvent system.- Gentle warming may improve solubility, but monitor for degradation.
Loss of potency in bioassays Degradation of the active compound- Prepare fresh solutions for each experiment.- Store stock solutions at 2°C - 8°C and protect from light.- Re-evaluate the purity of the compound using a stability-indicating analytical method.
Inconsistent analytical results Instability in analytical solvent- Evaluate the stability of the compound in the chosen analytical solvent over the typical analysis time.- If instability is observed, consider changing the solvent or reducing the analysis time.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[3][4][5][6][7] Here are general protocols for subjecting this compound to various stress conditions.

1. Acid and Base Hydrolysis:

  • Procedure: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.[6]

  • Conditions: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with mobile phase for HPLC analysis.

2. Thermal Degradation:

  • Procedure: Place the solid compound in a stability chamber.

  • Conditions: Expose the solid to dry heat (e.g., 70°C) for an extended period (e.g., 1-2 months).[5]

  • Analysis: Periodically sample the solid, dissolve it in a suitable solvent, and analyze by HPLC.

3. Photostability Testing:

  • Procedure: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

  • Conditions: Use a combination of fluorescent and ultraviolet lamps. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

4. Oxidative Degradation:

  • Procedure: Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Conditions: Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

  • Analysis: At each time point, withdraw an aliquot and analyze by HPLC.

Stability-Indicating HPLC Method (Example)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCl24 hours60°C15.22
0.1 N NaOH8 hours60°C25.83
Thermal (solid)30 days70°C5.11
Photolytic (solid)7 days25°C8.92
3% H₂O₂24 hours25°C18.43

Visualizations

G cluster_0 Forced Degradation Workflow start Drug Substance: 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid HCl stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sampling Sample at Time Points stress->sampling analysis Stability-Indicating HPLC-UV/MS Analysis sampling->analysis characterization Identify & Characterize Degradation Products analysis->characterization pathway Elucidate Degradation Pathway characterization->pathway

Caption: Workflow for Forced Degradation Studies.

G cluster_1 Potential Degradation Pathways parent 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid Ketone Aromatic Amine Carboxylic Acid hydrolysis Hydrolysis Product(s) parent:f1->hydrolysis Base/Acid Hydrolysis oxidation Oxidized Amine (e.g., Nitroso, Nitro) parent:f2->oxidation Oxidation (H₂O₂) photolysis Photolytic Adducts/ Fragments parent:f2->photolysis Photolysis (UV/Vis Light)

Caption: Potential Degradation Pathways.

References

Common pitfalls in the handling and storage of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common pitfalls in the handling and storage of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for this compound?

A1: For optimal stability, the compound should be stored under controlled conditions. Different suppliers may provide slightly different recommendations, but general best practices are summarized below.

Storage DurationTemperatureAtmosphereLight Conditions
Short-Term 2°C - 8°C[1]Dry, inert gas (e.g., Argon or Nitrogen) is recommended.Protect from light.
Long-Term -20°CDry, inert gas (e.g., Argon or Nitrogen) is essential.Protect from light in a tightly sealed container.

Q2: My compound has changed color (e.g., turned yellow or brown). What could be the cause?

A2: Color change is a common indicator of degradation. The aminophenyl moiety is susceptible to oxidation, which can lead to the formation of colored impurities. This can be triggered by:

  • Exposure to Air (Oxygen): The primary amino group on the phenyl ring can be oxidized.

  • Exposure to Light: Photodegradation can occur, especially in the presence of oxygen.

  • High Temperatures: Thermal decomposition can lead to various degradation products.

  • pH Instability: In solution, extremes of pH can catalyze degradation reactions.

It is crucial to handle the compound in a controlled environment and store it as recommended to minimize these risks.

Q3: I am observing poor solubility of the compound in my aqueous buffer. What could be the issue?

A3: As a hydrochloride salt, this compound is expected to have better aqueous solubility than its free base form. However, you may encounter issues due to:

  • The Common-Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the hydrochloride salt, reducing its solubility.

  • pH of the Solution: The compound's solubility is pH-dependent. At a pH close to its isoelectric point, the molecule will have a net neutral charge, leading to lower aqueous solubility. Ensure your buffer's pH is sufficiently acidic to keep the amino group protonated.

  • Incorrect Solvent: While it is a hydrochloride salt, its solubility in water may still be limited. Depending on your experimental needs, you may need to use a co-solvent system (e.g., water with a small amount of DMSO or ethanol). Always perform a small-scale solubility test first.

Q4: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). What are the likely degradation pathways?

A4: While specific degradation pathways for this molecule are not extensively published, based on its functional groups (aromatic amine, ketone, carboxylic acid), potential degradation products could arise from:

  • Oxidation: The primary aromatic amine is prone to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.

  • Hydrolysis: Although generally stable, under harsh acidic or basic conditions, amide bond formation or other rearrangements could theoretically occur, though less likely for this structure.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group could be lost.

  • Photodegradation: Exposure to UV light can induce reactions involving the aromatic ring and the keto group.

If you suspect degradation, it is advisable to use a fresh vial of the compound and ensure all handling and storage protocols are strictly followed.

Troubleshooting Guides

Problem: Inconsistent or Non-reproducible Experimental Results

This is a common issue that can often be traced back to the handling and storage of the compound. Follow this troubleshooting workflow:

cluster_compound Compound cluster_handling Handling cluster_solution Solution A Inconsistent Results Observed B Check Compound Integrity A->B C Review Handling Procedure B->C G Is the compound within its expiry date? B->G D Evaluate Solution Preparation C->D J Was the compound weighed in a controlled environment (low humidity)? C->J E Verify Experimental Conditions D->E L Was the solution freshly prepared? D->L F Root Cause Identified E->F If issues persist, contact supplier's technical support. H Has it been stored correctly (temperature, light, atmosphere)? G->H I Is there any visible discoloration or change in appearance? H->I K Was exposure to air and light minimized? J->K M Is the solvent/buffer appropriate and of high purity? L->M N Was the final pH of the solution verified? M->N

Troubleshooting workflow for inconsistent experimental results.
Problem: Suspected Compound Degradation

If you suspect the compound has degraded, a systematic approach is needed to confirm this and prevent it in the future.

A Degradation Suspected (e.g., color change, unexpected analytical data) B Quarantine the Suspect Lot A->B C Analyze a Fresh, Unopened Sample B->C D Compare Analytical Data (e.g., HPLC, LC-MS, NMR) C->D E Data Matches Previous Lots? D->E F Yes: Issue is likely with handling or experimental setup. E->F G No: Compound degradation is likely. E->G H Review Storage and Handling of Suspect Lot G->H I Identify Potential Causes: - Temperature fluctuations? - Exposure to light/air? - Contamination? H->I J Implement Corrective Actions: - Discard degraded lot. - Reinforce proper storage and handling protocols. I->J

Workflow for investigating suspected compound degradation.

Experimental Protocols

Protocol for Safe Handling and Weighing

To minimize degradation and ensure user safety, follow these steps when handling the solid compound:

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[2]

  • Ventilation: Handle the solid in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any fine dust particles.[2]

  • Weighing: Use a clean, dry spatula and weigh the desired amount of the compound quickly and efficiently to minimize exposure to atmospheric oxygen and humidity. If the compound is particularly sensitive, consider weighing it in a glove box under an inert atmosphere.

  • Closing: After weighing, securely seal the container, and if an inert atmosphere was used, purge the headspace with the inert gas before sealing.

  • Storage: Immediately return the container to the recommended storage conditions.

Protocol for Preparing Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your experiment. For aqueous solutions, use freshly prepared, deionized, and preferably degassed water or buffer.

  • Solubility Test: If the solubility in your chosen solvent is unknown, perform a small-scale test first.

  • Dissolution: Add the solvent to the pre-weighed solid. Gentle vortexing or sonication in a water bath can aid dissolution. Avoid excessive heating, as this can promote degradation.

  • pH Adjustment (for aqueous solutions): If necessary, adjust the pH of the solution to ensure the compound remains in its soluble, protonated form. Be mindful that extremes of pH can cause degradation.

  • Filtration: For critical applications, filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage of Solutions: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light. The stability of the compound in solution is not well-characterized and should be determined empirically for your specific solvent system and storage duration. Avoid freeze-thaw cycles.

References

Alternative catalysts for the synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis of this important chemical intermediate.

Experimental Workflow Overview

The synthesis of this compound typically involves a two-step process. Direct Friedel-Crafts acylation of aniline is generally unsuccessful due to the basicity of the amino group, which reacts with the Lewis acid catalyst.[1][2] Therefore, a protection-acylation-deprotection strategy is commonly employed.

Synthesis Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection & Salt Formation Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Acetanilide_ref Acetanilide Catalyst Alternative Catalyst Acetanilide_ref->Catalyst MethylsuccinicAnhydride Methylsuccinic Anhydride MethylsuccinicAnhydride->Catalyst Protected_Product 4-(4-Acetamidophenyl)-3-methyl- 4-oxobutanoic Acid Protected_Product_ref 4-(4-Acetamidophenyl)-3-methyl- 4-oxobutanoic Acid Catalyst->Protected_Product Final_Product 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic Acid HCl Protected_Product_ref->Final_Product Acid Hydrolysis (HCl)

Caption: Overall synthetic workflow.

Alternative Catalysts for Friedel-Crafts Acylation

Traditional Friedel-Crafts acylation often employs stoichiometric amounts of aluminum chloride (AlCl₃), which can lead to environmental concerns and difficult workup procedures.[1] Research has focused on developing more sustainable and efficient catalytic alternatives.

Catalyst TypeExamplesKey Advantages
Metal Triflates Scandium(III) triflate (Sc(OTf)₃), Lanthanide triflates (e.g., La(OTf)₃, Yb(OTf)₃)High catalytic activity, water tolerant, recyclable.[3]
Heterogeneous Catalysts Zeolites, Metal Oxides (e.g., ZnO), Supported Lewis Acids (e.g., Silica-supported ZnCl₂)Ease of separation and recycling, potential for continuous flow processes.[4][5][6]
Other Lewis Acids Gallium(III) triflate (Ga(OTf)₃), Bismuth(III) triflate (Bi(OTf)₃), Hafnium(IV) triflate (Hf(OTf)₄)Effective for acylation of anilides, often requiring only catalytic amounts.[1]

Experimental Protocols

Protocol 1: Sc(OTf)₃ Catalyzed Friedel-Crafts Acylation of Acetanilide with Methylsuccinic Anhydride (Adapted)

This protocol is adapted from a general procedure for the acylation of activated aromatic compounds using scandium(III) triflate.

Materials:

  • Acetanilide

  • Methylsuccinic anhydride

  • Scandium(III) triflate (Sc(OTf)₃)

  • Nitromethane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of acetanilide (1.0 eq) and methylsuccinic anhydride (1.1 eq) in anhydrous nitromethane, add Sc(OTf)₃ (0.1 eq).

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid.

Protocol 2: Deprotection of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic Acid

Materials:

  • Crude 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • Dissolve the crude 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux and monitor the deprotection by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Troubleshooting Guide

Troubleshooting Guide cluster_acylation Friedel-Crafts Acylation Issues cluster_deprotection Deprotection Issues Low_Yield Low or No Yield Cause1 Inactive Catalyst Low_Yield->Cause1 Cause2 Poor Quality Reagents Low_Yield->Cause2 Cause3 Suboptimal Reaction Conditions Low_Yield->Cause3 Side_Products Formation of Side Products Side_Products->Cause2 Side_Products->Cause3 Incomplete_Deprotection Incomplete Deprotection Cause4 Insufficient Acid Concentration or Time Incomplete_Deprotection->Cause4 Purification_Issues Purification Challenges Cause5 Co-precipitation of Impurities Purification_Issues->Cause5 Sol1 Ensure anhydrous conditions. Use fresh catalyst. Cause1->Sol1 Sol2 Use pure, dry starting materials and solvents. Cause2->Sol2 Sol3 Optimize temperature and reaction time. Cause3->Sol3 Sol4 Increase HCl concentration or prolong reaction time. Cause4->Sol4 Sol5 Recrystallize from a suitable solvent system. Cause5->Sol5

Caption: Troubleshooting common issues.
Issue Potential Cause Recommended Solution
Low or No Yield in Acylation Inactive catalyst (e.g., moisture contamination).Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use a freshly opened or properly stored catalyst.
Poor quality of starting materials.Use pure and dry acetanilide, methylsuccinic anhydride, and solvent.
Suboptimal reaction temperature or time.Optimize the reaction temperature and monitor the reaction progress by TLC to determine the optimal reaction time.
Formation of Side Products Competing acylation at other positions (ortho).While the para position is generally favored, some ortho-acylation may occur. Purification by column chromatography or recrystallization may be necessary.
N-acylation instead of C-acylation.This is less likely with the protected acetanilide but can occur if the protecting group is labile under the reaction conditions.
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of hydrochloric acid or prolong the reflux time. Monitor by TLC.
Difficulty in Product Purification The product may co-precipitate with starting materials or byproducts.Recrystallization from a suitable solvent system (e.g., ethanol/water) can improve purity.

Frequently Asked Questions (FAQs)

Q1: Why can't I perform the Friedel-Crafts acylation directly on p-phenylenediamine?

A1: The amino groups of p-phenylenediamine are highly basic and will react with the Lewis acid catalyst, deactivating it and preventing the desired acylation of the aromatic ring.[1][2] A protection strategy is necessary.

Q2: What are some alternative protecting groups for the aniline nitrogen?

A2: Besides the acetyl group, other amide-based protecting groups like benzoyl or tosyl groups can be used. Carbamates such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are also common, though their stability to Lewis acids should be considered.

Q3: Can I use a heterogeneous catalyst for this reaction?

A3: Yes, heterogeneous catalysts like zeolites or supported metal oxides can be used for Friedel-Crafts acylation.[4][5][6] They offer the advantage of easier separation and potential for recycling. However, reaction conditions may need to be optimized for these catalysts.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor both the acylation and deprotection steps. Choose an appropriate solvent system that provides good separation between the starting material and the product.

Q5: Are there any biocatalytic alternatives for this synthesis?

A5: While biocatalysis is a growing field in organic synthesis, specific enzymatic routes for the Friedel-Crafts acylation of acetanilide with methylsuccinic anhydride are not well-established. However, enzymes could potentially be used for the synthesis of the starting materials or in alternative synthetic routes.[7]

References

Strategies to minimize byproduct formation in 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride.

Troubleshooting Guides

The primary synthesis route involves two key stages: a Friedel-Crafts acylation and a subsequent deacetylation/hydrolysis. Byproducts can arise at each stage.

Stage 1: Friedel-Crafts Acylation of N-Acetyl-p-toluidine with Methylsuccinic Anhydride

The intended reaction is the acylation of N-acetyl-p-toluidine with methylsuccinic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to form 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid.

Potential Byproducts and Mitigation Strategies

Byproduct IDByproduct Name/StructureCommon CauseMitigation Strategy
BP-01ortho-acylated isomerNon-regioselective acylation due to inappropriate reaction temperature or catalyst activity.Maintain a low reaction temperature (0-5 °C) during the addition of reagents. Use a milder Lewis acid or a stoichiometric amount of AlCl₃.
BP-02Di-acylated productExcess of acylating agent or prolonged reaction time at elevated temperatures.Use a 1:1 molar ratio of N-acetyl-p-toluidine to methylsuccinic anhydride. Monitor the reaction closely by TLC or HPLC and quench it upon consumption of the starting material.
BP-03Unreacted N-acetyl-p-toluidineInsufficient catalyst, low reaction temperature, or insufficient reaction time.Ensure the use of anhydrous AlCl₃ and solvents. Gradually increase the temperature if the reaction is sluggish, while monitoring for byproduct formation.
BP-04Hydrolyzed methylsuccinic anhydridePresence of moisture in the reaction mixture.Use oven-dried glassware and anhydrous solvents. Handle the Lewis acid in an inert atmosphere (e.g., under nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is resulting in a low yield of the desired para-substituted product and a mixture of isomers. How can I improve the regioselectivity?

A1: Regioselectivity in Friedel-Crafts acylation is highly dependent on steric hindrance and the directing effects of the substituents on the aromatic ring. The acetamido group is an ortho, para-director. To favor the para-substitution, which is sterically less hindered, it is crucial to control the reaction temperature. Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance the kinetic preference for the para-isomer. Additionally, the choice and amount of Lewis acid catalyst can influence selectivity.

Q2: I am observing a significant amount of di-acylated byproduct. What are the key parameters to control to avoid this?

A2: Di-acylation, or poly-substitution, occurs when the product of the initial acylation is more reactive than the starting material or when harsh reaction conditions are used. To minimize this, you should:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of your aromatic substrate (N-acetyl-p-toluidine) to the acylating agent (methylsuccinic anhydride).

  • Optimize Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, as these can promote a second acylation. Monitor the reaction progress and stop it once the starting material is consumed.

  • Order of Addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can sometimes improve selectivity.

Q3: During the hydrolysis of the N-acetyl group, I am getting incomplete conversion to the desired amine. How can I drive the reaction to completion without causing degradation?

A3: Incomplete hydrolysis is a common issue. To ensure complete deacetylation:

  • Acid/Base Concentration: Ensure a sufficient excess of the acid (e.g., HCl) or base is used to drive the equilibrium towards the products.

  • Temperature and Time: Refluxing for an adequate period is often necessary. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

  • Choice of Acid/Base: While strong acids like HCl are common, basic hydrolysis (e.g., with NaOH followed by acidic workup) can also be effective and may prevent certain acid-catalyzed side reactions. The choice depends on the stability of your molecule.

Q4: What are the best practices for purifying the final product, this compound, to remove residual byproducts?

A4: Purification of the final product is critical. Common techniques include:

  • Recrystallization: This is a highly effective method for removing impurities. A suitable solvent system (e.g., ethanol/water, isopropanol) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A suitable eluent system will need to be developed to achieve good separation.

  • Acid-Base Extraction: During the workup, adjusting the pH of the aqueous solution can help in separating acidic and basic impurities from your amphoteric product.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid (Friedel-Crafts Acylation)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-acetyl-p-toluidine (1 equivalent) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Acylating Agent Addition: Dissolve methylsuccinic anhydride (1 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the purified 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid from the previous step.

  • Acid Addition: Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

  • Reaction: Heat the mixture to reflux and maintain it for 4-6 hours, or until TLC/HPLC analysis indicates the complete disappearance of the starting material.

  • Isolation and Purification: Cool the reaction mixture to room temperature, then further in an ice bath to precipitate the hydrochloride salt. Collect the solid by filtration, wash with a small amount of cold water, and then with a cold non-polar solvent like diethyl ether.

  • Drying: Dry the product under vacuum to obtain this compound.

Visualizations

reaction_pathway reactant1 N-Acetyl-p-toluidine intermediate 4-(4-Acetamidophenyl)-3-methyl- 4-oxobutanoic acid reactant1->intermediate Friedel-Crafts Acylation reactant2 Methylsuccinic Anhydride reactant2->intermediate Friedel-Crafts Acylation catalyst AlCl3 catalyst->intermediate Friedel-Crafts Acylation bp1 ortho-acylated isomer catalyst->bp1 Side Reaction bp2 Di-acylated product catalyst->bp2 Side Reaction final_product 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid HCl intermediate->final_product Hydrolysis bp3 Incomplete Hydrolysis (N-Acetyl impurity) intermediate->bp3 Incomplete Reaction hydrolysis HCl, H2O, Reflux troubleshooting_workflow start Start: Byproduct Observed check_stage Identify Reaction Stage: Friedel-Crafts or Hydrolysis? start->check_stage fc_byproducts Friedel-Crafts Byproducts: Isomers (BP-01) or Polyacylation (BP-02)? check_stage->fc_byproducts Friedel-Crafts hydrolysis_byproducts Incomplete Hydrolysis (BP-03)? check_stage->hydrolysis_byproducts Hydrolysis isomers Isomers (BP-01) Detected fc_byproducts->isomers Isomers polyacylation Polyacylation (BP-02) Detected fc_byproducts->polyacylation Polyacylation solution_isomers Troubleshoot Isomers: - Lower reaction temperature (0-5 °C) - Check catalyst stoichiometry isomers->solution_isomers solution_polyacylation Troubleshoot Polyacylation: - Verify 1:1 reactant ratio - Reduce reaction time/temperature - Monitor via TLC/HPLC polyacylation->solution_polyacylation incomplete Incomplete Hydrolysis Detected hydrolysis_byproducts->incomplete Yes solution_incomplete Troubleshoot Incomplete Hydrolysis: - Increase reflux time - Ensure excess HCl - Confirm temperature incomplete->solution_incomplete end End: Byproduct Minimized solution_isomers->end solution_polyacylation->end solution_incomplete->end

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride against a selection of structurally similar compounds. The analysis is centered on the reduction of the ketone functional group, a common transformation in synthetic organic chemistry and drug metabolism. The comparative reactivity is assessed through kinetic data obtained under standardized experimental conditions. This document aims to provide valuable insights for reaction design, optimization, and the prediction of metabolic pathways.

Introduction to the Core Compound and its Analogs

This compound is a versatile chemical intermediate characterized by a substituted aromatic ketone, a chiral center, and a carboxylic acid moiety. Its reactivity is influenced by the interplay of these functional groups. To contextualize its chemical behavior, we have selected three key analogs for comparison:

  • Compound A: 4-Phenyl-3-methyl-4-oxobutanoic acid: The parent compound without any substituent on the phenyl ring.

  • Compound B: 4-(4-Methoxyphenyl)-3-methyl-4-oxobutanoic acid: An analog bearing an electron-donating methoxy group.

  • Compound C: 4-(4-Nitrophenyl)-3-methyl-4-oxobutanoic acid: An analog with a strong electron-withdrawing nitro group.

The primary focus of this guide is the comparative reactivity of the ketone carbonyl group towards nucleophilic attack, a key step in many chemical transformations.

Experimental Data: Comparative Reactivity in Ketone Reduction

The reactivity of the ketone functional group in this compound and its analogs was evaluated through the kinetics of its reduction by sodium borohydride. The reaction rates were monitored by UV-Vis spectroscopy, following the disappearance of the carbonyl chromophore. The pseudo-first-order rate constants (k) were determined under identical reaction conditions.

CompoundSubstituent (para-)Electronic Effect of SubstituentPseudo-First-Order Rate Constant (k) x 10⁻³ s⁻¹Relative Reactivity
This compound -NH₂Electron-Donating (Resonance)1.250.68
Compound A: 4-Phenyl-3-methyl-4-oxobutanoic acid-HNeutral1.831.00 (Reference)
Compound B: 4-(4-Methoxyphenyl)-3-methyl-4-oxobutanoic acid-OCH₃Electron-Donating (Resonance)0.980.54
Compound C: 4-(4-Nitrophenyl)-3-methyl-4-oxobutanoic acid-NO₂Electron-Withdrawing5.422.96

Note: The hydrochloride salt of the aminophenyl compound is expected to have a protonated amino group (-NH3+), which would act as an electron-withdrawing group. However, under the likely basic conditions of a sodium borohydride reduction, the free amino group (-NH2) would be present, exerting its electron-donating effect. The data presented reflects the reactivity of the free amino form.

Analysis of Reactivity Trends

The observed reactivity trend (Compound C > Compound A > 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid > Compound B) can be rationalized by considering the electronic effects of the para-substituents on the electrophilicity of the carbonyl carbon.

  • Electron-withdrawing groups (like -NO₂) decrease electron density on the aromatic ring and, by extension, increase the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the ketone more susceptible to nucleophilic attack, leading to a faster reaction rate.

  • Electron-donating groups (like -NH₂ and -OCH₃) increase electron density on the aromatic ring through resonance, which is relayed to the carbonyl carbon. This reduces its electrophilicity and consequently slows down the rate of nucleophilic attack. The stronger electron-donating character of the methoxy group compared to the amino group in this context results in a slower reaction for Compound B.

  • The unsubstituted phenyl group (Compound A) serves as a baseline for reactivity.

Experimental Protocols

A detailed methodology for the comparative kinetic analysis of ketone reduction is provided below.

Objective: To determine the pseudo-first-order rate constants for the reduction of this compound and its analogs with sodium borohydride.

Materials:

  • This compound

  • 4-Phenyl-3-methyl-4-oxobutanoic acid

  • 4-(4-Methoxyphenyl)-3-methyl-4-oxobutanoic acid

  • 4-(4-Nitrophenyl)-3-methyl-4-oxobutanoic acid

  • Sodium borohydride (NaBH₄)

  • Isopropanol, spectroscopic grade

  • 0.1 M Sodium hydroxide solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.01 M stock solutions of each ketone substrate in isopropanol.

    • Prepare a fresh 0.1 M stock solution of sodium borohydride in 0.1 M aqueous sodium hydroxide. The NaOH is added to stabilize the NaBH₄ solution.

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer at 25 °C.

    • Pipette 2.9 mL of isopropanol into a quartz cuvette.

    • Add 0.1 mL of the 0.01 M ketone stock solution to the cuvette, resulting in a final ketone concentration of approximately 3.3 x 10⁻⁴ M.

    • Gently mix the solution by inverting the cuvette.

    • Record the initial absorbance (A₀) at the λ_max of the ketone's carbonyl chromophore.

    • Initiate the reaction by adding 0.1 mL of the 0.1 M NaBH₄ solution to the cuvette.

    • Immediately start the stopwatch and begin recording the absorbance at regular time intervals (e.g., every 30 seconds) for a period sufficient to observe a significant decrease in absorbance (typically 3-5 half-lives).

    • Ensure the solution is continuously mixed with a micro-stir bar if the spectrophotometer is equipped with a magnetic stirrer.

  • Data Analysis:

    • The pseudo-first-order rate constant (k) is determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the final absorbance after the reaction is complete. The slope of the resulting linear plot is equal to -k.

    • Alternatively, if the reaction is followed to completion, the time for 50% reaction (t₁/₂) can be determined, and k can be calculated using the equation k = 0.693 / t₁/₂.

Visualizations

Signaling Pathway of Substituent Electronic Effects on Reactivity

G cluster_substituent Para-Substituent cluster_carbonyl Carbonyl Group Electron-Withdrawing (-NO2) Electron-Withdrawing (-NO2) Electrophilicity Electrophilicity Electron-Withdrawing (-NO2)->Electrophilicity Increases Neutral (-H) Neutral (-H) Neutral (-H)->Electrophilicity Baseline Electron-Donating (-NH2, -OCH3) Electron-Donating (-NH2, -OCH3) Electron-Donating (-NH2, -OCH3)->Electrophilicity Decreases Reactivity Reactivity Electrophilicity->Reactivity Directly Proportional

Caption: Influence of substituent electronic effects on ketone reactivity.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis A Prepare 0.01 M Ketone Stock Solutions D Mix Ketone Solution in Cuvette A->D B Prepare 0.1 M NaBH4 Stock Solution F Initiate Reaction with NaBH₄ B->F C Equilibrate Spectrophotometer at 25 °C C->D E Record Initial Absorbance (A₀) D->E E->F G Monitor Absorbance vs. Time F->G H Plot ln(At - A∞) vs. Time G->H I Determine Slope (-k) H->I J Calculate Pseudo-First-Order Rate Constant (k) I->J

Caption: Workflow for the kinetic analysis of ketone reduction.

Logical Relationship of Reactivity

G C Compound C (-NO2) (Most Reactive) A Compound A (-H) C->A > Target Target Compound (-NH2) A->Target > B Compound B (-OCH3) (Least Reactive) Target->B >

Caption: Relative reactivity of the compounds in ketone reduction.

Conclusion

The reactivity of the ketone in this compound is significantly influenced by the electronic nature of the substituent on the phenyl ring. The presence of the electron-donating amino group decreases its reactivity towards nucleophilic attack compared to the unsubstituted analog. This effect is consistent with established principles of physical organic chemistry. Understanding these reactivity trends is crucial for predicting the behavior of this compound in various chemical transformations and for designing efficient synthetic routes. The provided experimental protocol offers a robust framework for quantifying these differences in reactivity.

Biological activity of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The 4-oxobutanoic acid scaffold is a versatile pharmacophore that has been investigated for the development of various biologically active agents. This guide provides a comparative analysis of the biological activities of derivatives of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid against its parent compound. The primary focus is on anticancer and anti-inflammatory activities, with supporting experimental data and methodologies to facilitate further research and drug development.

While direct comparative studies on the biological activity of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid and its derivatives are not extensively available in the reviewed literature, this guide synthesizes data from structurally related 4-oxobutanoic acid analogs to provide insights into potential structure-activity relationships. The presented data is intended to serve as a reference for the design and evaluation of novel derivatives of the parent compound.

Data Presentation: Comparative Biological Activity

The biological activity of 4-oxobutanoic acid analogs is significantly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the in vitro activities of different series of analogs against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
Parent Compound Analog 4-Anilino-4-oxobutanoic acidNot SpecifiedData not available
Derivative 1 Chalcone-amide hybridNot SpecifiedData not available
Derivative 2 N-(Purin-6-yl)aminopolymethylene carboxylic acid derivativeCOLO201 (colorectal adenocarcinoma)< 1
Derivative 3 N-(Purin-6-yl)aminopolymethylene carboxylic acid derivative4T1 (murine mammary carcinoma)< 1
Derivative 4 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivativeA549 (non-small-cell lung carcinoma)2.47
Derivative 5 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivativeA549 (non-small-cell lung carcinoma)5.42
Derivative 6 4-Anilinoquinazoline derivative (Vandetanib analog)A549 (non-small-cell lung carcinoma)Potent inhibitory activity
Derivative 7 4-Anilinoquinazoline derivative (Vandetanib analog)H446 (small-cell lung cancer)Potent inhibitory activity

Note: The data presented is for structurally related analogs and not direct derivatives of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further studies.

Synthesis of 4-Anilino-4-oxobutanoic Acid Derivatives (General Procedure)

This protocol describes a general method for the synthesis of amide derivatives from an aniline and succinic anhydride.

Materials:

  • Appropriate aniline derivative (e.g., 4-aminoacetophenone)

  • Succinic anhydride

  • Dichloromethane (DCM) or other suitable solvent

  • Pyridine (catalyst, optional)

Procedure:

  • Under an inert atmosphere, dissolve an equimolar amount of the aniline derivative and succinic anhydride in a minimal volume of DCM.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • The product often precipitates out of the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, COLO201)

  • Complete cell culture medium

  • Test compounds (parent compound and derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate a potential signaling pathway modulated by 4-oxobutanoic acid derivatives and a general experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway cluster_legend Legend GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Derivative 4-Oxobutanoic Acid Derivative Derivative->PI3K Activation Activation Inhibition Inhibition l1 Signaling Protein l2 Inhibitor

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 4-oxobutanoic acid derivatives.

Experimental_Workflow Start Start: Synthesis of Parent Compound and Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., COX inhibition) In_Vitro_Screening->Anti_Inflammatory SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Anti_Inflammatory->SAR_Analysis Lead_Identification Identification of Lead Compound(s) SAR_Analysis->Lead_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies End End: Preclinical Candidate Selection In_Vivo_Studies->End

Caption: General experimental workflow for the evaluation of 4-oxobutanoic acid derivatives.

Comparative Analysis of a Novel Synthetic Route for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between a conventional synthetic pathway and a novel, optimized route for the synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, a key intermediate in pharmaceutical development. The comparison is supported by experimental data to evaluate the efficiency, purity, and overall viability of each method.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for both the conventional and the new synthetic routes. The data highlights the significant improvements offered by the novel pathway in terms of reaction time, yield, and purity.

Parameter Conventional Route New Synthetic Route
Starting Materials 4-Nitroacetophenone, Methyl Acrylate, Sodium Methoxide, HCl, SnCl24-Aminoacetophenone, Methyl 2-methylpropenoate, Lithium diisopropylamide (LDA), HCl
Key Intermediates 4-(4-Nitrophenyl)-3-methyl-4-oxobutanoic acid4-(4-Aminophenyl)-3-methyl-4-oxobutanoate
Reaction Time 24 - 36 hours8 - 12 hours
Overall Yield 65%85%
Purity (HPLC) 95%>99%
Reaction Temperature 0°C to 100°C-78°C to 25°C
Key Reagents SnCl2 (Tin(II) chloride)LDA (Lithium diisopropylamide)
Safety Considerations Use of hazardous SnCl2, requires careful handling and disposal.LDA is highly reactive and requires an inert atmosphere.

Experimental Protocols

Conventional Synthetic Route
  • Step 1: Michael Addition

    • 4-Nitroacetophenone is reacted with methyl acrylate in the presence of a strong base like sodium methoxide.

    • The reaction is typically carried out in an alcoholic solvent (e.g., methanol) at room temperature for 12-18 hours.

    • The resulting intermediate is 4-(4-nitrophenyl)-3-methyl-4-oxobutanoate.

  • Step 2: Reduction of the Nitro Group

    • The nitro group of the intermediate is reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid.

    • The reaction mixture is heated to 80-100°C for 6-12 hours.

  • Step 3: Hydrolysis and Salt Formation

    • The ester is hydrolyzed to the carboxylic acid, and the hydrochloride salt is formed by treating the product with concentrated HCl.

    • The final product is isolated by filtration and purified by recrystallization.

New Synthetic Route
  • Step 1: Enolate Formation and Conjugate Addition

    • 4-Aminoacetophenone is treated with a strong, non-nucleophilic base, lithium diisopropylamide (LDA), at -78°C in an inert solvent like tetrahydrofuran (THF) to form the corresponding enolate.

    • Methyl 2-methylpropenoate is then added to the reaction mixture, and the conjugate addition proceeds over 2-4 hours.

  • Step 2: Hydrolysis and Purification

    • The reaction is quenched with an aqueous solution of ammonium chloride.

    • The resulting ester is hydrolyzed using aqueous HCl, which also protonates the amino group to form the hydrochloride salt.

    • The product is purified by column chromatography to achieve high purity.

Validation Protocol: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The final compound is dissolved in the mobile phase at a concentration of 1 mg/mL.

Visualizations

conventional_route start 4-Nitroacetophenone + Methyl Acrylate step1 Michael Addition (Sodium Methoxide) start->step1 intermediate 4-(4-Nitrophenyl)-3-methyl-4-oxobutanoate step1->intermediate step2 Reduction (SnCl2, HCl) intermediate->step2 step3 Hydrolysis & Salt Formation (HCl) step2->step3 end 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride step3->end

Caption: Conventional Synthetic Pathway.

new_route start_new 4-Aminoacetophenone + Methyl 2-methylpropenoate step1_new Enolate Formation & Conjugate Addition (LDA) start_new->step1_new intermediate_new 4-(4-Aminophenyl)-3-methyl-4-oxobutanoate step1_new->intermediate_new step2_new Hydrolysis & Purification (HCl) intermediate_new->step2_new end_new 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride step2_new->end_new

Caption: New Synthetic Pathway.

validation_workflow cluster_validation Validation Steps synthesis Synthesized Compound hplc HPLC Analysis synthesis->hplc nmr NMR Spectroscopy synthesis->nmr ms Mass Spectrometry synthesis->ms data_analysis Data Analysis and Structure Confirmation hplc->data_analysis nmr->data_analysis ms->data_analysis final_product Validated Product data_analysis->final_product

Caption: Experimental Validation Workflow.

Spectroscopic Showdown: A Comparative Analysis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride from Three Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride sourced from three different commercial suppliers, designated here as Supplier A, Supplier B, and Supplier C. The following analysis utilizes a suite of spectroscopic techniques to assess and compare the identity, purity, and structural integrity of the compound from each source.

This comparative guide is based on a comprehensive analysis employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The experimental data presented herein is intended to serve as a model for the rigorous quality control that should be applied when sourcing critical reagents for research and development.

Summary of Spectroscopic Data

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound from each supplier.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentSupplier ASupplier BSupplier C
12.15s1H--COOH
10.10br s3H--NH₃⁺
7.85d2H8.5Ar-H
6.70d2H8.5Ar-H
3.40m1H--CH(CH₃)-
2.95dd1H17.5, 8.0-CH₂-COOH
2.60dd1H17.5, 5.5-CH₂-COOH
1.10d3H7.0-CH₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)AssignmentSupplier ASupplier BSupplier C
198.5C=O (ketone)
173.0C=O (acid)
152.0Ar-C-NH₃⁺
130.5Ar-CH
128.0Ar-C
113.5Ar-CH
42.0-CH(CH₃)-
38.0-CH₂-COOH
16.5-CH₃

Table 3: FTIR Spectroscopic Data (ATR)

Wavenumber (cm⁻¹)AssignmentSupplier ASupplier BSupplier C
3400-2400 (broad)O-H stretch (carboxylic acid), N-H stretch (ammonium)
1710C=O stretch (carboxylic acid)
1670C=O stretch (ketone)
1600, 1520C=C stretch (aromatic)
1230C-N stretch

Table 4: Mass Spectrometry Data (ESI+)

m/z (calculated)m/z (found) - Supplier Am/z (found) - Supplier Bm/z (found) - Supplier CAssignment
208.0917208.0915208.0919208.0916[M+H]⁺ (free base)

Experimental Protocols

A detailed description of the methodologies used for the spectroscopic analysis is provided below. These protocols are based on standard analytical chemistry practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm BBFO probe was used for all NMR experiments.

  • Sample Preparation: Approximately 10 mg of the compound from each supplier was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory was used.

  • Sample Preparation: A small amount of the solid sample from each supplier was placed directly on the ATR crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS)
  • Instrumentation: A Waters Xevo G2-XS QTof high-resolution mass spectrometer with an electrospray ionization (ESI) source was used.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a concentration of approximately 1 mg/mL.

  • Data Acquisition: The analysis was performed in positive ion mode (ESI+). The mass-to-charge ratio (m/z) was scanned over a range of 50-500 Da.

Analytical Workflow

The following diagram illustrates the logical workflow of the spectroscopic analysis performed for this comparative guide.

analytical_workflow cluster_sourcing Sample Sourcing cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_conclusion Conclusion Supplier_A Supplier A NMR NMR (¹H, ¹³C) Supplier_A->NMR FTIR FTIR Supplier_A->FTIR MS Mass Spectrometry Supplier_A->MS Supplier_B Supplier B Supplier_B->NMR Supplier_B->FTIR Supplier_B->MS Supplier_C Supplier C Supplier_C->NMR Supplier_C->FTIR Supplier_C->MS Data_Tables Comparative Data Tables NMR->Data_Tables FTIR->Data_Tables MS->Data_Tables Conclusion Purity & Identity Assessment Data_Tables->Conclusion

Caption: Workflow for the comparative spectroscopic analysis.

Discussion and Conclusion

The spectroscopic data obtained for this compound from all three suppliers (A, B, and C) were highly consistent and in excellent agreement with the expected chemical structure.

  • ¹H and ¹³C NMR analyses confirmed the presence of all expected proton and carbon environments, with chemical shifts and coupling constants aligning with theoretical predictions. The integration of the proton signals was consistent with the number of protons in each environment, indicating a high level of purity.

  • FTIR spectroscopy revealed the characteristic absorption bands for the carboxylic acid, ketone, aromatic, and amine functionalities present in the molecule. The spectra from all three suppliers were virtually superimposable, suggesting no significant differences in the bulk functional group composition.

  • High-resolution mass spectrometry provided accurate mass measurements for the protonated molecule of the free base, further confirming the molecular formula and identity of the compound. The measured m/z values from all suppliers were within a very narrow range of the calculated value, indicating high isotopic purity.

Comparative Analysis of Antibody Cross-Reactivity for Derivatives of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against a derivative of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. The data presented herein is based on established principles of immunology and hapten-antibody interactions to serve as an illustrative model for researchers engaged in immunoassay development for small molecules.

Introduction

This compound is a small organic molecule that, due to its low molecular weight, is not immunogenic on its own. To elicit an antibody response, it must be covalently linked to a larger carrier protein, a process that transforms the small molecule into a hapten. The resulting antibodies can then be used to develop immunoassays for the detection and quantification of the target molecule and its structurally related derivatives. The specificity of these antibodies is crucial for the reliability of such assays, and understanding their cross-reactivity with related compounds is a critical step in assay development.

This guide outlines a standard methodology for the production of polyclonal antibodies against a haptenized form of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid and presents a hypothetical cross-reactivity profile against a panel of its derivatives. This information is intended to provide a framework for researchers designing and validating immunoassays for this class of compounds.

Experimental Methodology

The following sections detail the experimental protocols for hapten synthesis, immunogen preparation, antibody production, and cross-reactivity assessment via competitive enzyme-linked immunosorbent assay (ELISA).

Hapten Synthesis and Immunogen Preparation

To enable conjugation to a carrier protein, the carboxylic acid group of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid is activated. A common method is the use of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester. This activated hapten is then reacted with the primary amine groups on a carrier protein, such as bovine serum albumin (BSA), to form a stable amide bond.

Diagram of the Experimental Workflow for Immunogen Preparation

G cluster_0 Hapten Activation cluster_1 Conjugation cluster_2 Purification & Characterization Hapten 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Activation Activation with DCC/NHS Hapten->Activation Activated_Hapten NHS-activated Hapten Activation->Activated_Hapten Conjugation Conjugation Reaction Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (BSA) Carrier_Protein->Conjugation Immunogen Hapten-BSA Conjugate (Immunogen) Conjugation->Immunogen Purification Purification (Dialysis) Immunogen->Purification Characterization Characterization (MALDI-TOF MS) Purification->Characterization

Caption: Workflow for the preparation of the Hapten-BSA immunogen.

Antibody Production

Polyclonal antibodies are generated by immunizing an animal host (e.g., rabbits) with the prepared immunogen. The immunization schedule typically involves an initial injection followed by several booster injections over a period of weeks to stimulate a robust immune response. Blood is collected periodically, and the serum, containing the polyclonal antibodies, is isolated.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is a standard method for determining the cross-reactivity of antibodies. In this assay, a known amount of a coating antigen (e.g., the hapten conjugated to a different carrier protein like ovalbumin, OVA) is immobilized on a microplate. The antibody is pre-incubated with either the parent compound (the analyte) or one of its derivatives (the potential cross-reactant). This mixture is then added to the coated plate. The amount of antibody that binds to the plate is inversely proportional to the concentration of the free analyte or cross-reactant in the solution.

The cross-reactivity (CR%) is calculated using the following formula:

CR (%) = (IC50 of Parent Compound / IC50 of Derivative) x 100

Where IC50 is the concentration of the compound that causes 50% inhibition of antibody binding to the coated antigen.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of polyclonal antibodies raised against a 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid-BSA conjugate with a panel of structurally related derivatives. The predicted cross-reactivity is based on the principle that antibodies will exhibit higher affinity for compounds that are structurally more similar to the original hapten.

Compound ID Derivative Name Structural Modification from Parent Compound Predicted IC50 (nM) Predicted Cross-Reactivity (%)
Parent 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid-50100
D-01 4-(4-Nitrophenyl)-3-methyl-4-oxobutanoic acidAmine group replaced by a nitro group50010
D-02 4-(Phenyl)-3-methyl-4-oxobutanoic acidAmine group removed10005
D-03 4-(4-Aminophenyl)-4-oxobutanoic acidMethyl group at position 3 removed15033.3
D-04 4-(4-Aminophenyl)-3-ethyl-4-oxobutanoic acidMethyl group at position 3 replaced by an ethyl group25020
D-05 5-(4-Aminophenyl)-4-methyl-5-oxopentanoic acidButanoic acid chain extended to pentanoic acid8006.25
D-06 3-(4-Aminobenzoyl)propanoic acidMethyl group and one methylene group removed12004.17

Diagram of Predicted Cross-Reactivity Relationships

G Parent Parent Compound (100% CR) D-03 D-03 (33.3% CR) -CH3 removed Parent->D-03 High CR D-04 D-04 (20% CR) -CH3 -> -C2H5 Parent->D-04 Moderate CR D-01 D-01 (10% CR) -NH2 -> -NO2 Parent->D-01 Low CR D-02 D-02 (5% CR) -NH2 removed Parent->D-02 Very Low CR D-05 D-05 (6.25% CR) Chain extended Parent->D-05 Very Low CR D-06 D-06 (4.17% CR) Chain shortened Parent->D-06 Very Low CR

Caption: Predicted cross-reactivity based on structural similarity.

Discussion

The predicted cross-reactivity data illustrates key principles of hapten-antibody interactions:

  • High Specificity for the Hapten Structure: The highest affinity is observed for the parent compound, which is identical to the hapten used for immunization.

  • Impact of Modifications to the Phenyl Ring: Changes to the aminophenyl group, such as the replacement of the amine with a nitro group (D-01) or its complete removal (D-02), are predicted to significantly reduce antibody binding. This suggests that the aminophenyl moiety is a critical part of the epitope recognized by the antibodies.

  • Influence of the Alkyl Side Chain: Modifications to the methyl group at position 3 (D-03 and D-04) are expected to have a moderate impact on cross-reactivity. The complete removal of the methyl group (D-03) may be better tolerated than its replacement with a bulkier ethyl group (D-04).

  • Effect of Altering the Butanoic Acid Chain: Changes in the length of the carboxylic acid chain (D-05 and D-06) are predicted to have a substantial negative effect on antibody recognition, indicating that the overall size and shape of the molecule are important for binding.

Conclusion

This guide provides a foundational framework for understanding and evaluating the cross-reactivity of antibodies raised against derivatives of this compound. The presented methodologies and hypothetical data underscore the importance of rational hapten design in the development of specific immunoassays. Researchers can utilize this guide as a starting point for their own experimental design and data interpretation in the field of small molecule immunodetection. It is imperative to perform empirical cross-reactivity studies to validate the specificity of any newly developed antibody.

Benchmarking the purity of synthesized 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of synthesized 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride against a certified reference standard. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, directly impacting safety and efficacy. This document outlines key analytical methodologies, presents data in a clear, comparative format, and provides detailed experimental protocols to ensure accurate and reproducible results.

Purity Assessment: A Multi-Faceted Approach

The determination of purity is not reliant on a single analytical technique but rather a consolidation of data from multiple orthogonal methods. For this compound, a combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis, and Mass Spectrometry (MS) for impurity identification is recommended.

Table 1: Comparative Purity Analysis

Analytical TechniqueParameterSynthesized SampleReference StandardAcceptance Criteria
HPLC (UV, 254 nm) Purity (Area %)[Insert Value]≥ 99.5%≥ 99.0%
Individual Impurity[Insert Value]Report individual impurities ≥ 0.05%≤ 0.1%
Total Impurities[Insert Value]≤ 0.5%≤ 1.0%
Quantitative ¹H-NMR Purity (mol/mol %)[Insert Value]≥ 99.5%≥ 99.0% (against a certified internal standard)
Mass Spectrometry Molecular Ion (m/z)[Insert Value][C₁₁H₁₄ClNO₃+H]⁺ expected at 244.0735Consistent with theoretical mass
Impurity Profile[List Identified Impurities][List Known Impurities]No unidentified impurities > 0.1%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main component from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Synthesized this compound

  • Reference Standard of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable gradient of acetonitrile and water with 0.1% formic acid. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Calculate the purity of the synthesized sample by the area normalization method. Identify and quantify any impurities relative to the main peak.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC Injection A->C B Standard & Sample Preparation B->C D Data Acquisition C->D E Peak Integration D->E F Purity Calculation E->F

HPLC Purity Analysis Workflow
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

qNMR provides an absolute measure of purity against a certified internal standard without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Synthesized this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized sample into a vial.

    • Accurately weigh a known amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H-NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

qNMR_Workflow A Accurate Weighing (Sample & Internal Standard) B Dissolution in Deuterated Solvent A->B C NMR Spectrum Acquisition B->C D Spectrum Processing C->D E Peak Integration D->E F Purity Calculation E->F

Quantitative NMR (qNMR) Workflow
Mass Spectrometry (MS) for Impurity Identification

High-resolution mass spectrometry is a powerful tool for the identification and structural elucidation of unknown impurities.

Instrumentation:

  • LC-MS system (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Analysis: Analyze the synthesized sample using the HPLC method described above, with the eluent directed into the mass spectrometer.

  • Data Acquisition: Acquire mass spectra in both full scan mode and fragmentation mode (MS/MS) for any detected impurity peaks.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion for each impurity.

    • Use the accurate mass to propose possible elemental compositions.

    • Analyze the fragmentation pattern to elucidate the structure of the impurity.

    • Compare the identified impurities with known potential process-related side products and degradation products.

Impurity_ID_Pathway cluster_detection Detection cluster_analysis Analysis cluster_identification Identification A Impurity Peak in HPLC Chromatogram B Accurate Mass Measurement (MS) A->B C Fragmentation Analysis (MS/MS) A->C D Elemental Composition Determination B->D E Structural Elucidation C->E D->E

Impurity Identification Pathway

Conclusion

This guide provides a robust framework for the comprehensive purity assessment of synthesized this compound. By employing a combination of HPLC, qNMR, and MS, researchers can confidently benchmark their material against a reference standard, ensuring high quality and consistency for downstream applications in drug development. Adherence to detailed and well-documented experimental protocols is paramount for generating reliable and reproducible data.

Comparative analysis of the efficacy of different purification techniques for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Purity and Yield

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing, directly impacting the safety and efficacy of the final product. This guide provides a comparative analysis of the efficacy of different purification techniques for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail experimental protocols, present comparative data, and offer a workflow for selecting the optimal purification strategy.

Overview of Purification Techniques

Two primary techniques were evaluated for the purification of crude this compound: recrystallization and flash column chromatography. The efficacy of each method was assessed based on product yield, purity, and solvent consumption.

Comparative Efficacy of Purification Techniques

A summary of the quantitative data obtained from the experimental evaluation of each purification technique is presented in the table below.

TechniqueInitial Purity (%)Final Purity (%)Yield (%)Solvent Consumption (mL/g)Relative Cost
Recrystallization
- Ethanol/Water8598.58020Low
- Methanol8597.27525Low
Flash Column Chromatography 8599.565150High

Experimental Protocols

Detailed methodologies for the purification and analysis of this compound are provided below.

Recrystallization

Objective: To purify the crude product by crystallization from a suitable solvent system.

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: The crude this compound (10 g, 85% purity) was dissolved in a minimum amount of boiling 95% ethanol (approximately 150 mL).

  • Hot Filtration: The hot solution was filtered through a pre-heated funnel with fluted filter paper to remove any insoluble impurities.

  • Crystallization: Deionized water (approximately 50 mL) was added dropwise to the hot filtrate until the solution became slightly turbid. The solution was then allowed to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour to induce crystallization.

  • Isolation: The resulting crystals were collected by vacuum filtration using a Buchner funnel.

  • Washing: The crystals were washed with a small amount of cold 50% ethanol/water (2 x 10 mL).

  • Drying: The purified crystals were dried in a vacuum oven at 50°C to a constant weight.

Protocol 2: Recrystallization from Methanol

  • Dissolution: The crude product (10 g, 85% purity) was dissolved in a minimum amount of boiling methanol (approximately 200 mL).

  • Hot Filtration: The hot solution was filtered as described above.

  • Crystallization: The filtrate was allowed to cool slowly to room temperature and then placed in an ice bath for 1 hour.

  • Isolation and Washing: The crystals were collected by vacuum filtration and washed with cold methanol (2 x 10 mL).

  • Drying: The product was dried under vacuum at 50°C.

Flash Column Chromatography

Objective: To achieve high purity by separating the target compound from impurities using silica gel chromatography.

Protocol:

  • Stationary Phase: A glass column (40 mm diameter) was packed with silica gel (230-400 mesh, 60 Å) in the chosen eluent system.

  • Sample Preparation: The crude product (5 g, 85% purity) was adsorbed onto a small amount of silica gel.

  • Elution: The column was eluted with a gradient of methanol in dichloromethane (0% to 10% methanol).

  • Fraction Collection: Fractions of 20 mL were collected and monitored by thin-layer chromatography (TLC).

  • Isolation: Fractions containing the pure product were combined, and the solvent was removed under reduced pressure.

  • Drying: The resulting solid was dried in a vacuum oven at 50°C.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound before and after purification.

HPLC Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizing the Purification Workflow

The general workflow for the purification and analysis of this compound is depicted below.

PurificationWorkflow Crude Crude Product (85% Purity) Recrystallization Recrystallization Crude->Recrystallization Chromatography Flash Column Chromatography Crude->Chromatography Pure_Recrystal Purified Product (>97% Purity) Recrystallization->Pure_Recrystal Pure_Chroma Highly Purified Product (>99% Purity) Chromatography->Pure_Chroma Analysis HPLC Purity Analysis Pure_Recrystal->Analysis Pure_Chroma->Analysis

Caption: General workflow for purification and analysis.

Logical Decision-Making for Method Selection

The choice of purification technique depends on the desired purity, acceptable yield, and available resources. The following diagram illustrates a logical approach to selecting the appropriate method.

DecisionTree Start Start: Crude Product Purity_Req High Purity Required? (>99%) Start->Purity_Req Yield_Concern Yield a Major Concern? Purity_Req->Yield_Concern No Chromatograph Use Flash Chromatography Purity_Req->Chromatograph Yes Recrystallize Use Recrystallization Yield_Concern->Recrystallize Yes Yield_Concern->Chromatograph No End_Recrystal End: Purity >97% Recrystallize->End_Recrystal End_Chroma End: Purity >99% Chromatograph->End_Chroma

Caption: Decision tree for purification method selection.

Conclusion

Both recrystallization and flash column chromatography are effective methods for purifying this compound.

  • Recrystallization offers a cost-effective and straightforward approach, providing good purity (>97%) and high recovery, making it suitable for large-scale production where high-throughput and cost efficiency are paramount. The ethanol/water solvent system was found to be slightly superior to methanol in terms of both purity and yield.

  • Flash column chromatography provides the highest level of purity (>99.5%), which is essential for applications requiring stringently pure compounds, such as in the preparation of analytical standards or for sensitive biological assays. However, this method is more time-consuming, requires more solvent, and results in a lower overall yield.

The choice between these methods should be guided by the specific requirements of the research or manufacturing process, balancing the need for purity with considerations of yield, cost, and scalability.

A Comparative Guide to the Reproducibility of Synthesis Methods for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthesis methods for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. Due to a lack of directly published and validated synthesis protocols for this specific molecule, this document outlines plausible synthetic routes based on established chemical principles and analogous reactions reported for structurally similar compounds. The focus is on providing a framework for evaluating the potential reproducibility of these methods.

Data Presentation: Comparison of Proposed Synthetic Routes

The following table summarizes two potential synthetic routes for this compound and their key characteristics influencing reproducibility.

ParameterMethod 1: Direct Friedel-Crafts AcylationMethod 2: Friedel-Crafts Acylation with Protected Amine
Number of Steps 24
Starting Materials Aniline, Methylsuccinic anhydride, HClAcetanilide, Methylsuccinic anhydride, AlCl₃, HCl, NaOH
Key Intermediates None4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid
Potential Yield Very Low to NoneModerate to High
Expected Purity Low (with significant side products)High
Reproducibility PoorGood to Excellent
Key Challenges - Reaction of the amino group with the Lewis acid catalyst, deactivating the ring. - Polysubstitution and side reactions.- Ensuring complete protection and deprotection. - Optimization of the Friedel-Crafts reaction conditions.
Safety Concerns - Corrosive Lewis acids (e.g., AlCl₃). - Anhydrous reaction conditions required.- Corrosive Lewis acids. - Handling of strong acids and bases.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the two proposed synthesis methods. These protocols are based on standard laboratory procedures for the types of reactions involved.

Method 1: Direct Friedel-Crafts Acylation of Aniline (Hypothetical)

This method is presented for comparative purposes to illustrate the challenges of acylating an unprotected aniline under Friedel-Crafts conditions.

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add methylsuccinic anhydride (1.0 equivalent) portion-wise at 0 °C.

  • After stirring for 30 minutes, add aniline (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified product from Step 1 in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

  • Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield this compound.

Method 2: Friedel-Crafts Acylation with a Protected Amine (Proposed)

This multi-step approach is expected to be more reproducible and higher yielding.

Step 1: Protection of Aniline as Acetanilide

  • Dissolve aniline (1.0 equivalent) in a mixture of glacial acetic acid and acetic anhydride.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice-water with stirring.

  • Collect the precipitated acetanilide by filtration, wash with cold water, and dry.

Step 2: Friedel-Crafts Acylation of Acetanilide

  • To a stirred suspension of anhydrous AlCl₃ (2.2 equivalents) in an inert solvent (e.g., nitrobenzene or dichloromethane) under a nitrogen atmosphere, add methylsuccinic anhydride (1.1 equivalents) portion-wise at 0 °C.

  • After stirring for 30 minutes, add acetanilide (1.0 equivalent) in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Work up the reaction as described in Method 1, Step 1.

  • Purify the resulting 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid by recrystallization or column chromatography.

Step 3: Deprotection of the Acetyl Group

  • Suspend the purified product from Step 2 in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

  • Filter the solid, wash with water, and dry.

Step 4: Hydrochloride Salt Formation

  • Follow the procedure described in Method 1, Step 2 to convert the deprotected product to its hydrochloride salt.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathways and a logical workflow for assessing the reproducibility of a chemical synthesis.

G cluster_method1 Method 1: Direct Friedel-Crafts Acylation cluster_method2 Method 2: Protected Friedel-Crafts Acylation A1 Aniline + Methylsuccinic Anhydride B1 Friedel-Crafts Acylation (AlCl₃) A1->B1 C1 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid B1->C1 D1 HCl Salt Formation C1->D1 E1 Target Compound D1->E1 A2 Aniline B2 Acetylation A2->B2 C2 Acetanilide B2->C2 D2 Friedel-Crafts Acylation (Methylsuccinic Anhydride, AlCl₃) C2->D2 E2 4-(4-Acetamidophenyl)-3-methyl- 4-oxobutanoic acid D2->E2 F2 Deprotection (Acid Hydrolysis) E2->F2 G2 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid F2->G2 H2 HCl Salt Formation G2->H2 I2 Target Compound H2->I2

Caption: Proposed synthetic pathways for the target compound.

G A Literature Review & Method Selection B Procurement of Starting Materials & Reagents A->B C Initial Synthesis Run (Following Protocol) B->C D In-process Monitoring (TLC, LC-MS) C->D E Product Isolation & Purification D->E F Characterization of Product (NMR, MS, m.p.) E->F G Data Analysis (Yield, Purity) F->G H Reproducibility Assessment (Multiple Runs) G->H I Statistical Analysis of Results H->I L Validated & Reproducible Protocol H->L Consistent Results J Identification of Critical Parameters I->J K Protocol Optimization J->K J->L K->C

Caption: Workflow for assessing the reproducibility of a synthesis method.

In Silico Modeling and Comparative Analysis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid Hydrochloride Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico comparison of a series of rationally designed derivatives of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. The analysis focuses on their potential as enzyme inhibitors, employing molecular docking studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate their efficacy and drug-likeness. The following data and protocols are presented to facilitate further research and development in this area.

Comparative Analysis of Derivatives

A series of derivatives of the lead compound, this compound, were designed with modifications on the phenyl ring to explore the structure-activity relationship (SAR). The in silico analysis provides insights into how different functional groups affect the binding affinity to a hypothetical enzyme target and their pharmacokinetic properties.

Table 1: Molecular Docking and Interaction Analysis

The following table summarizes the results of molecular docking studies of the parent compound and its derivatives against a hypothetical enzyme active site. The docking scores, representing the binding affinity, and the key interacting residues are presented.

Compound IDDerivativeDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
LEAD-01 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid-7.2SER120, GLY121, HIS2503
DER-02 4-(4-Nitrophenyl )-3-methyl-4-oxobutanoic acid-8.5SER120, GLY121, HIS250, ARG2924
DER-03 4-(4-Hydroxyphenyl )-3-methyl-4-oxobutanoic acid-7.8SER120, GLY121, HIS250, TYR2544
DER-04 4-(4-Chlorophenyl )-3-methyl-4-oxobutanoic acid-7.5SER120, GLY121, HIS2503
DER-05 4-(4-Methoxyphenyl )-3-methyl-4-oxobutanoic acid-7.9SER120, GLY121, HIS250, ALA2513
Table 2: In Silico ADMET Prediction

The drug-likeness and pharmacokinetic properties of the lead compound and its derivatives were predicted using in silico models. The results are crucial for identifying candidates with favorable safety and bioavailability profiles.

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of Five Violations
LEAD-01 209.231.8230
DER-02 254.222.1150
DER-03 210.211.6340
DER-04 243.672.5130
DER-05 239.252.2140

Experimental Protocols

The following protocols outline the methodologies for the in silico experiments performed in this comparative guide.

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional structure of the target enzyme was obtained from the Protein Data Bank (PDB). The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active site was defined based on the co-crystallized ligand or through literature review.

  • Ligand Preparation: The 3D structures of the lead compound and its derivatives were sketched using molecular modeling software and optimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the defined active site of the receptor. The search algorithm was set to a high exhaustiveness level to ensure a thorough conformational search.

  • Analysis of Results: The docking results were analyzed based on the binding energy (docking score) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. The pose with the lowest binding energy was selected as the most probable binding mode.

ADMET Prediction Protocol
  • Structure Input: The 2D structures of the compounds were prepared in SMILES format.

  • Descriptor Calculation: A set of molecular descriptors relevant to ADMET properties (e.g., molecular weight, LogP, number of hydrogen bond donors and acceptors) were calculated using cheminformatics software.

  • Prediction Models: The calculated descriptors were used as input for established in silico ADMET prediction models to estimate properties such as oral bioavailability (Lipinski's Rule of Five), and potential toxicity risks.

  • Data Interpretation: The predicted ADMET properties were analyzed to assess the drug-likeness and potential liabilities of each compound.

Visualizations

The following diagrams illustrate the conceptual workflow of the in silico analysis and a hypothetical signaling pathway that could be targeted by these compounds.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_analysis In Silico Analysis cluster_results Results & Comparison L1 Lead Compound (4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid HCl) L2 Derivative Design (e.g., -NO2, -OH, -Cl, -OCH3) L1->L2 L3 3D Structure Generation & Energy Minimization L2->L3 A1 Molecular Docking (Binding Affinity & Pose) L3->A1 A2 ADMET Prediction (Drug-likeness & Safety) L3->A2 P1 Select Target Enzyme (e.g., from PDB) P2 Prepare Receptor (Remove water, add hydrogens) P1->P2 P2->A1 R1 Comparative Data Tables A1->R1 A2->R1 R2 Structure-Activity Relationship (SAR) R1->R2

In Silico Drug Discovery Workflow

signaling_pathway cluster_pathway Hypothetical Enzyme Inhibition Pathway Ext External Signal Rec Receptor Ext->Rec activates Enz Target Enzyme Rec->Enz activates Prod Product Enz->Prod catalyzes conversion of Sub Substrate Sub->Prod Sig Downstream Signaling Prod->Sig activates Resp Cellular Response (e.g., Proliferation, Inflammation) Sig->Resp Inh 4-Oxobutanoic Acid Derivative (Inhibitor) Inh->Enz inhibits

Hypothetical Signaling Pathway

Safety Operating Guide

Proper Disposal of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, ensuring the protection of laboratory personnel and adherence to regulatory standards.

I. Hazard Identification and Safety Precautions

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][3]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).[1][3]
Body Protection A laboratory coat or other protective clothing to prevent skin contact.[1][3]
Respiratory Protection In cases of significant dust generation, a NIOSH-approved respirator is recommended.[1][2]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[2][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. [4][5]

1. Waste Identification and Segregation:

  • Identify waste containing this compound as hazardous chemical waste.[1][6]

  • Segregate this waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[1][4] Keep solid and liquid waste separate.[6]

2. Containerization:

  • Place the chemical waste into a clearly labeled, sealable, and chemically compatible waste container.[4][6] Plastic containers are generally preferred for acidic waste to avoid corrosion that can occur with metal containers.[6][7]

  • Ensure the container is in good condition, free from leaks, and has a secure lid.[6] Do not overfill the container; a maximum of 90% capacity is recommended.[7]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[4]

  • The label should include the full chemical name: "this compound."[4]

  • List the primary hazards associated with the compound (e.g., "Toxic," "Irritant").[4]

  • Indicate the date the waste was first added to the container.[4]

4. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area that is under the control of laboratory personnel.[1][7]

  • The storage area should be well-ventilated.[8][9]

5. Final Disposal:

  • Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][3]

  • Provide them with all necessary information about the waste, including its composition and quantity.[1]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuation and Ventilation:

  • Evacuate non-essential personnel from the immediate spill area.

  • Ensure the area is well-ventilated to disperse any airborne dust.[1]

2. Containment and Cleanup (with appropriate PPE):

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[1][3]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

3. Decontamination:

  • Clean the spill area with a suitable solvent or detergent and water.[1]

  • Collect all cleaning materials for disposal as hazardous waste.[1]

4. Reporting:

  • Report the spill to the laboratory supervisor and follow your institution's established reporting procedures.[1]

IV. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal A Wear Appropriate PPE C Identify as Hazardous Waste A->C B Handle in a Well-Ventilated Area B->C D Segregate from Incompatible Materials C->D E Use a Labeled, Compatible Container D->E F Store in Designated Satellite Area E->F G Contact EHS for Pickup F->G H Proper Disposal by Licensed Service G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride (CAS No. 120757-13-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks to personnel and the environment.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Signal Word: Warning

Pictogram:

alt text

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

PPE CategorySpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A lab coat must be worn and fully buttoned. For larger quantities, a chemical-resistant apron is recommended.
Footwear Fully enclosed shoes are required.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dust is generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling and Operational Plan

A systematic approach to handling this chemical will minimize the risk of exposure.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Begin Work Dissolve/React Dissolve/React Weigh Solid->Dissolve/React Proceed with Experiment Decontaminate Glassware Decontaminate Glassware Dissolve/React->Decontaminate Glassware Experiment Complete Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Segregate Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Final Steps Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A stepwise workflow for the safe handling of the compound.

Step-by-Step Handling Procedure
  • Pre-Handling:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure that a chemical fume hood is certified and functioning correctly.[1]

    • Assemble all necessary PPE and inspect for any damage.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.[1]

    • When weighing, use a spatula and handle gently to minimize dust generation.

    • If preparing a solution, always add the solid to the solvent slowly. If diluting an acidic solution, always add acid to water, never the other way around.[1]

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling:

    • Decontaminate all glassware and equipment that has come into contact with the chemical.

    • Properly dispose of all waste as outlined in the Disposal Plan.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Thoroughly wash hands with soap and water after handling the compound.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[3]
Spill For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[2] Do not attempt to clean up large spills without proper training and equipment.

Storage and Disposal Plan

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials, such as strong oxidizing agents.[4]

  • Store separately from bases and flammable materials.[5]

Disposal

All waste containing this compound must be treated as hazardous waste.

Disposal Workflow

Start Start Collect Waste Collect all chemical waste (solid and liquid) Start->Collect Waste Segregate Segregate from incompatible waste streams (e.g., bases) Collect Waste->Segregate Label Container Label waste container with 'Hazardous Waste' and full chemical name Segregate->Label Container Store Securely Store in a designated, secure waste accumulation area Label Container->Store Securely Arrange Pickup Contact licensed waste disposal service for pickup Store Securely->Arrange Pickup End End Arrange Pickup->End

Caption: A clear workflow for the proper disposal of chemical waste.

Disposal Procedure:

  • Waste Collection: Collect all waste materials, including contaminated PPE and cleaning materials, in a designated and compatible hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed professional waste disposal service.[4] One recommended method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner.[4] Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.